Iridin
Beschreibung
This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCUTNLHUQZLR-OZJWLQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197689 | |
| Record name | Iridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-74-7 | |
| Record name | Iridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Iridin: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 13, 2025 – For researchers, scientists, and professionals in drug development, the isolation of pure, bioactive compounds from natural sources is a critical first step in the discovery pipeline. This technical guide provides an in-depth overview of the methodologies for isolating the isoflavone iridin from various Iris species. The guide consolidates quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the isolation workflow.
This compound, a 7-glucoside of irigenin, is a characteristic isoflavone found in the rhizomes of several Iris species, including Iris tectorum, Iris germanica, and Iris florentina.[1] This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities.[2][3] This guide focuses on the core technical aspects of its extraction, purification, and analysis, providing a solid foundation for further research and development.
Quantitative Analysis of this compound in Iris Species
The concentration of this compound can vary significantly among different Iris species and even within the same species collected from different geographical locations. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of this compound in plant extracts.[4][5] A summary of reported this compound content in various Iris species is presented below.
| Iris Species | Plant Part | This compound Content (% Dry Weight) | Reference |
| Iris germanica | Rhizome | 8.23% | [4][5] |
| Iris kashmiriana | Rhizome | Not specified, but present | [4] |
| Iris ensata | Rhizome | Not specified, but present | [4] |
| Iris spuria | Rhizome | Not specified, but present | [4] |
| Iris crocea | Rhizome | 1.11% | [4][5] |
Experimental Protocols
A successful isolation workflow for this compound involves a multi-step process encompassing extraction, purification, and analysis. The following sections provide detailed methodologies for each of these critical stages.
Extraction of this compound from Iris Rhizomes
The initial step involves the efficient extraction of this compound from the plant matrix. Ultrasound-Assisted Extraction (UAE) has been shown to be an effective method for enhancing the extraction yield of isoflavones from Iris tectorum.[6]
Materials and Equipment:
-
Dried and powdered rhizomes of Iris species (60-80 mesh)[6]
-
Methanol (70% v/v in water)[6]
-
Ultrasonic bath or probe sonicator (150 W)[6]
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Iris rhizome.
-
Add 70% methanol at a solvent-to-solid ratio of 15:1 (mL/g).[6]
-
Place the mixture in an ultrasonic bath at a temperature of 45°C.[6]
-
Apply ultrasound at a power of 150 W for 45 minutes.[6]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a mixture of compounds. A combination of column chromatography techniques is typically employed for the purification of this compound.
2.1. Macroporous Resin Column Chromatography (Initial Purification)
This step aims to enrich the isoflavone fraction and remove highly polar or non-polar impurities.
Materials and Equipment:
-
Crude this compound extract
-
Macroporous resin (e.g., D101)
-
Glass column
-
Ethanol (various concentrations)
-
Deionized water
Procedure:
-
Pre-treat the macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until neutral.
-
Pack the resin into a glass column.
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water).
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol in water).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them using a rotary evaporator.
2.2. Silica Gel Column Chromatography (Fine Purification)
This step further purifies this compound from other less polar or more polar isoflavonoids.
Materials and Equipment:
-
This compound-enriched fraction from the previous step
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the slurry into a glass column, ensuring no air bubbles are trapped.
-
Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. The exact gradient will need to be optimized based on TLC analysis of the starting material.
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Quantification by HPLC
The purity and concentration of the isolated this compound are determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Equipment:
-
Purified this compound
-
This compound standard
-
HPLC system with a C18 column and a UV or DAD detector
-
Mobile phase: Methanol and water (e.g., 30:70 v/v, isocratic)[4][5]
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Create a calibration curve by preparing a series of dilutions of the standard stock solution.
-
Dissolve a known weight of the purified this compound in methanol to prepare the sample solution.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter.
-
Set the HPLC parameters:
-
Inject the standard solutions to generate the calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and a key signaling pathway affected by this compound.
Recent studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[7][8][9] The following diagram illustrates this proposed mechanism of action.
This technical guide provides a foundational framework for the isolation and analysis of this compound from Iris species. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives. The continued investigation into the properties and applications of this compound holds promise for the development of new therapeutic agents.
References
- 1. chesci.com [chesci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jordilabs.com [jordilabs.com]
- 4. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. [PDF] Quantitative Analysis of this compound in the Different Species of Iris Plant by Reverse Phase High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Iridin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iridin, a natural isoflavone found in plants of the Iris family, has emerged as a promising candidate in cancer research, demonstrating a multifaceted mechanism of action against various cancer cell types. This technical guide provides an in-depth overview of the molecular pathways targeted by this compound, its effects on key cellular processes central to cancer progression, and detailed experimental methodologies for its study. This compound has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and potentially modulate metastasis and autophagy. The primary signaling pathway implicated in its anti-cancer effects is the PI3K/Akt pathway, with evidence also suggesting the involvement of the MAPK and JAK/STAT signaling cascades. This document synthesizes the current understanding of this compound's anti-cancer properties to support further research and drug development efforts.
Introduction
This compound is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This guide focuses on the molecular mechanisms underlying this compound's effects on cancer cells, providing a comprehensive resource for researchers in oncology and drug discovery.
Effects on Cancer Cell Viability
This compound has been demonstrated to reduce the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Cancer | 161.3 | [3] |
Further research is needed to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.
Core Mechanisms of Action
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Evidence primarily points to the activation of the extrinsic apoptotic pathway.[3]
Key Molecular Events:
-
Upregulation of Death Receptors and Ligands: this compound treatment leads to an increased expression of Fas and FasL, key components of the extrinsic apoptosis pathway.[3]
-
Caspase Activation: This upregulation of Fas/FasL initiates a downstream cascade, leading to the cleavage and activation of caspase-8 and subsequently caspase-3.[3]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
-
No Involvement of Intrinsic Pathway: Studies in AGS gastric cancer cells have shown that this compound does not significantly alter the expression of proteins involved in the intrinsic (mitochondrial) apoptotic pathway, such as Bax and Bcl-xL.[3]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]
Key Molecular Events:
-
Downregulation of G2/M Checkpoint Proteins: this compound treatment results in the decreased expression of key proteins that regulate the G2/M transition, including Cdc25C, Cyclin-dependent kinase 1 (CDK1), and Cyclin B1.[3] This prevents cancer cells from entering mitosis and leads to an accumulation of cells in the G2/M phase.
Inhibition of Key Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. This compound has been shown to be a potent inhibitor of this pathway.[3]
Mechanism of Inhibition:
-
This compound decreases the phosphorylation of both PI3K and its downstream effector Akt in a dose-dependent manner, leading to the inactivation of the pathway.[3] The inhibition of the PI3K/Akt pathway by this compound is a key mechanism underlying its pro-apoptotic and cell cycle inhibitory effects.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct studies on this compound's effect on the entire MAPK pathway are limited, some evidence suggests its potential involvement. For instance, the aglycone of this compound, Irigenin, has been shown to downregulate the ERK/MAPK signaling pathway.[4] Further research is needed to fully elucidate the role of the MAPK pathway in this compound's mechanism of action.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. One study has suggested that this compound can bind to the active site of pyruvate kinase M2 (PKM2), leading to the downregulation of the JAK/STAT signaling pathway.[2]
Potential Anti-Metastatic Effects
While direct evidence for this compound's anti-metastatic properties is still emerging, studies on the related compound Irisin suggest potential mechanisms that may be shared. Metastasis is a multi-step process involving cell migration, invasion, and colonization of distant sites.
Potential Mechanisms of Action:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. Irisin has been shown to inhibit EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and Vimentin, potentially through the PI3K/Akt/Snail signaling pathway.[5]
-
Regulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Irisin has been shown to decrease the expression and activity of MMP-2 and MMP-9.[6][7]
Further investigation is required to confirm these anti-metastatic effects specifically for this compound.
Potential Role in Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. The effect of this compound on autophagy in cancer cells is not yet well-established. However, flavonoids, the class of compounds to which this compound belongs, have been shown to modulate autophagy.[8] Studies on the related compound Oridonin have shown that it can induce autophagy in cancer cells, which in some contexts contributes to its anti-cancer effects.[9] Future studies should investigate the expression of key autophagy markers such as LC3, Beclin-1, and p62 in this compound-treated cancer cells to clarify its role in this process.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., AGS cells at 5 x 10^4 cells/well) in a 48-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 50 µL of 0.5% (w/v) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 300 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cancer cells with different concentrations of this compound (e.g., 0, 50, 100, and 200 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with various concentrations of this compound (e.g., 0, 50, 100, and 200 µM) for 48 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.[8]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, Akt, Cdc25C, CDK1, Cyclin B1, Cleaved Caspase-3, PARP, Fas, FasL, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[3]
Specific antibody dilutions and sources should be optimized for each experiment and can be found in the supplementary materials of relevant publications.
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to assess the effect of this compound on cancer cell motility.
-
Transwell Setup: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
Clinical Status
Currently, there are no registered clinical trials investigating the use of this compound for the treatment of cancer in humans. The research on this compound's anti-cancer effects is still in the preclinical stage.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential in preclinical studies, primarily through the induction of extrinsic apoptosis and G2/M cell cycle arrest, mediated by the inhibition of the PI3K/Akt signaling pathway. Its potential to modulate other key pathways such as MAPK and JAK/STAT, and its possible anti-metastatic and autophagy-regulating effects, warrant further investigation.
Future research should focus on:
-
Expanding the evaluation of this compound's efficacy across a broader range of cancer cell lines to identify specific cancer types that are most sensitive to its action.
-
Conducting in vivo studies in animal models to validate the in vitro findings and assess the safety and pharmacokinetic profile of this compound.
-
Elucidating the detailed molecular mechanisms of this compound's action, particularly its effects on metastasis and autophagy.
-
Investigating potential synergistic effects of this compound in combination with existing chemotherapeutic agents.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for cancer treatment.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1/2 clinical study of irinotecan and oral S-1 (IRIS) in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snapcyte.com [snapcyte.com]
- 10. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Physicochemical Properties of Iridin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridin, a prominent isoflavone glycoside found in several species of the Iris genus, has garnered significant scientific interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, melting point, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are also presented, alongside a visualization of its key signaling pathway. All quantitative data has been summarized in structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound, a 7-glucoside of irigenin, possesses a molecular structure that dictates its physical and chemical behaviors.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₁₃ | [2] |
| Molecular Weight | 522.5 g/mol | [2] |
| Melting Point | 208 °C | |
| Appearance | White to off-white solid |
Table 1: Core Physicochemical Properties of this compound
Solubility
The solubility of a compound is a critical factor in its bioavailability and formulation. As a glycoside, this compound is expected to have higher solubility in polar solvents. Quantitative solubility data for this compound is available for select solvents, as detailed in Table 2.
| Solvent | Solubility | Temperature | Reference |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (105.27 mM) | Not Specified | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.83 mM) | Not Specified |
Table 2: Solubility of this compound in Various Solvents
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. This section would typically include detailed data from UV-Vis, NMR, and IR spectroscopy. However, despite extensive searches, specific, publicly available quantitative spectral data for this compound (UV-Vis absorption maxima, ¹H and ¹³C NMR chemical shifts, and IR absorption bands) could not be definitively obtained. The following sections describe the general principles and expected spectral characteristics for isoflavones like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of flavonoids typically reveals two major absorption bands. For isoflavones, Band I, representing the B-ring absorption, is usually observed in the 310-330 nm range, while Band II, corresponding to the A-ring absorption, appears around 250-270 nm. The specific λmax for this compound in a given solvent would be essential for its quantification and purity assessment. A quantitative analysis of this compound using HPLC with a photodiode array detector has noted the selection of 265 nm as the optimum monitoring wavelength.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of this compound. The ¹H NMR spectrum would provide information on the number and environment of protons in the molecule, including characteristic signals for the aromatic protons of the isoflavone core and the protons of the glucose moiety. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. A database entry for the ¹³C NMR spectrum of this compound exists, but the specific chemical shift data is not publicly accessible.[4]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups, consistent with its isoflavone glycoside structure.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Notably, its anticancer activity has been linked to its ability to modulate key cellular signaling pathways.
PI3K/AKT Signaling Pathway
Research has demonstrated that this compound can induce G2/M phase cell cycle arrest and extrinsic apoptotic cell death in cancer cells by inhibiting the PI3K/AKT signaling pathway. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of PI3K and AKT. This inhibition, in turn, modulates downstream targets, leading to the upregulation of the Fas/FasL pathway and subsequent activation of the extrinsic apoptosis cascade.
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.
Determination of Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Workflow:
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the suspension at a high speed and collect the supernatant.
-
Quantification: Dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
UV-Vis Spectrophotometric Analysis
This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to a final concentration appropriate for UV-Vis analysis (typically in the µg/mL range).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the same solvent used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a solid sample of this compound using the KBr pellet method.
Methodology:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
Conclusion
This technical guide has provided a consolidated overview of the essential physicochemical properties of the flavonoid this compound. While core properties such as molecular weight and melting point are well-defined, further research is required to establish a comprehensive public database of its quantitative solubility in a wider range of solvents and its detailed spectroscopic data. The provided experimental protocols offer a standardized approach for researchers to determine these properties, facilitating consistency and comparability of data across different studies. The elucidation of this compound's interaction with the PI3K/AKT signaling pathway underscores its therapeutic potential and provides a basis for further investigation into its mechanism of action. A thorough understanding of these fundamental characteristics is indispensable for advancing the research and development of this compound as a potential therapeutic agent.
References
The Isoflavone Iridin: A Technical Guide to Its Natural Sources and Extraction
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Iridin, a significant isoflavone recognized for its potential therapeutic applications. The document details its primary natural sources, outlines various extraction methodologies from traditional to advanced, and elucidates its molecular mechanism of action through key signaling pathways. This guide is intended to serve as a vital resource for professionals engaged in natural product research, pharmacology, and drug development.
Natural Sources of this compound
This compound, a glycoside of the isoflavone irigenin, is predominantly found in the plant kingdom, particularly within the Iridaceae family. The primary sources are species of the genus Iris, with the rhizomes being the plant part with the highest concentration of this compound. Another notable source is Belamcanda chinensis (L.) DC., commonly known as the blackberry lily, which has been taxonomically reclassified as Iris domestica.
The concentration of this compound can vary significantly among different species and even within the same species due to ecogeographical factors. This variability underscores the importance of careful selection and standardization of plant material for research and drug development purposes.
Table 1: this compound Content in Various Plant Sources
| Plant Species | Plant Part | This compound Content (% Dry Weight) | Reference(s) |
| Iris germanica | Rhizomes | Up to 8.23% | [1] |
| Iris kashmiriana | Rhizomes | ~1.8% | [1] |
| Iris ensata | Rhizomes | ~1.5% | [1] |
| Iris spuria | Rhizomes | ~1.3% | [1] |
| Iris crocea | Rhizomes | 1.11% - 2.5% | [1] |
| Iris florentina | Rhizomes | Not specified | [2] |
| Iris versicolor | Rhizomes | Not specified | [2] |
| Iris kemaonensis | Rhizomes | Not specified | [2] |
| Belamcanda chinensis (Iris domestica) | Rhizomes | Present | [3] |
Extraction Methodologies for this compound
The isolation of this compound from its natural sources involves various extraction techniques, ranging from conventional solvent-based methods to modern, more efficient technologies. The choice of method depends on factors such as desired yield, purity, cost-effectiveness, and environmental considerations.
Conventional Extraction Methods
Traditional methods for this compound extraction primarily involve the use of organic solvents. These methods are well-established but can be time-consuming and require significant volumes of solvents.
-
Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.
-
Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors to recycle the solvent, allowing for extraction at an elevated temperature.
-
Soxhlet Extraction: A continuous extraction method where the plant material is repeatedly washed with a fresh portion of the solvent, which is vaporized and condensed.
Advanced Extraction Methods
Modern extraction techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and often higher yields.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of this compound from the plant matrix into the solvent.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.
-
Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tailored to selectively extract this compound.
The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.
Table 2: Comparison of this compound Extraction Methods
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield/Efficiency | Reference(s) |
| Pressurized Liquid Extraction (PLE) | 60% Ethanol in Water | 80-120 | 5-20 min | Higher than reflux and sonication | [4] |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol in Water | 45 | 30 min | Optimal at 150 W power | [5] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol in Water | 50 | 20 min | High reproducibility (>95%) | [6] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 3% CHCl₃ modifier | 50 | 2 hours | Effective for irone extraction | [7] |
| Conventional Reflux | Ethanol | Boiling Point | 3 hours | Lower than MAE | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Iris tectorum
This protocol is adapted from a study on the UAE of isoflavones from Iris tectorum.[5]
-
Sample Preparation: The rhizomes of Iris tectorum are dried and ground to a fine powder (60-80 mesh).
-
Extraction:
-
Place 0.5 g of the powdered sample into an extraction vessel.
-
Add 7.5 mL of 70% methanol in water (solvent-to-solid ratio of 15:1 mL/g).
-
Perform sonication at an ultrasonic power of 150 W for 30 minutes at a controlled temperature of 45°C.
-
-
Post-Extraction Processing:
-
Filter the resulting mixture to separate the extract from the solid residue.
-
The filtrate, containing the crude this compound extract, can then be concentrated and subjected to further purification steps, such as column chromatography.
-
-
Analysis: The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC).
Protocol for Pressurized Liquid Extraction (PLE) of this compound from Belamcanda chinensis
The following protocol is based on a study optimizing the PLE of isoflavonoids from Belamcanda chinensis rhizomes.[4]
-
Sample Preparation: Dried rhizomes of Belamcanda chinensis are ground to a powder.
-
Extraction:
-
Load the powdered sample into the extraction cell of a PLE system.
-
Use 60% aqueous ethanol as the extraction solvent.
-
Set the extraction temperature to 120°C and the pressure to 1500 psi.
-
Perform the extraction for a duration of 10 minutes.
-
-
Post-Extraction Processing:
-
The collected extract is filtered to remove any particulate matter.
-
The solvent is typically removed under reduced pressure to yield the crude extract.
-
-
Analysis: The concentration of this compound in the extract is determined by HPLC analysis.
Signaling Pathways Modulated by this compound
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory and anti-cancer effects. This compound has been shown to modulate several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In the context of cancer, this pathway is often hyperactivated. Studies have demonstrated that this compound can inhibit the PI3K/Akt pathway in gastric cancer cells.[1][9] This inhibition leads to a decrease in the phosphorylation of both PI3K and Akt, which in turn triggers cell cycle arrest at the G2/M phase and induces apoptosis through the extrinsic pathway.[1][9]
The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt pathway, leading to apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators. Research has shown that this compound can abrogate LPS-induced inflammation by inhibiting the NF-κB signaling pathway.[8] This anti-inflammatory action is achieved by decreasing the phosphorylation of key proteins in the NF-κB cascade.[8]
The following diagram depicts the inhibitory action of this compound on the NF-κB signaling pathway.
Conclusion
This compound stands out as a promising isoflavone with well-documented anti-cancer and anti-inflammatory properties. This guide has provided a detailed overview of its natural sources, highlighting the rich this compound content in the rhizomes of various Iris species. Furthermore, a comparative analysis of different extraction methodologies, from conventional to advanced, has been presented, complete with detailed experimental protocols to aid in the practical isolation of this compound. The elucidation of this compound's inhibitory effects on the PI3K/Akt and NF-κB signaling pathways offers a deeper understanding of its therapeutic potential. This comprehensive technical resource is intended to facilitate further research and development of this compound as a potential lead compound in the pharmaceutical industry.
References
- 1. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Irisin improves insulin resistance by inhibiting autophagy through the PI3K/Akt pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridin's role in plant secondary metabolism
An In-Depth Technical Guide to Iridin's Role in Plant Secondary Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a prominent isoflavone, a class of secondary metabolites synthesized by plants, known for its significant roles in plant defense and its promising pharmacological activities.[1] Chemically, this compound is the 7-O-glucoside of the O-methylated isoflavone known as irigenin.[2][3] Its distribution in the plant kingdom is relatively specialized, being found predominantly in the rhizomes of various species of the family Iridaceae, such as Iris florentina, Iris germanica, and Iris kemaonensis, as well as in Belamcanda chinensis (leopard lily).[2][3][4]
As a product of the phenylpropanoid pathway, this compound is integral to the plant's chemical defense arsenal, functioning as a phytoalexin to counteract pathogens.[1][5][6] For drug development professionals, this compound and its aglycone, irigenin, are of considerable interest due to their demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[2] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, physiological role in plants, quantitative analysis, and the molecular pathways it modulates, supplemented with detailed experimental protocols.
Biosynthesis of this compound
This compound is synthesized via the general phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites.[5][7] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the core isoflavone skeleton, which is then further modified to yield this compound.
The key stages are:
-
Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumaroyl:CoA-ligase (4CL).[7][8]
-
Flavonoid/Isoflavonoid Branch Point: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then converts this intermediate into a flavanone (e.g., naringenin).[7][9]
-
Committed Step to Isoflavones: The enzyme Isoflavone Synthase (IFS), a key cytochrome P450 enzyme, catalyzes the rearrangement of the flavanone's B-ring from position 2 to position 3, forming a 2-hydroxyisoflavanone.[10][11] This is the committed step that diverts metabolic flux from the general flavonoid pathway specifically toward isoflavones.
-
Formation of Isoflavone Aglycone: The unstable 2-hydroxyisoflavanone is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form a stable isoflavone, such as genistein or daidzein.[7][10]
-
Tailoring Reactions to form Irigenin: The basic isoflavone skeleton undergoes a series of hydroxylation and O-methylation reactions, catalyzed by various hydroxylases and O-methyltransferases (IOMT), to form the specific aglycone, irigenin.[12][13]
-
Glycosylation to form this compound: In the final step, a glucose moiety is attached to the 7-hydroxyl group of irigenin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), resulting in the formation of this compound.[7][14]
Role in Plant Secondary Metabolism and Defense
Isoflavones are critical components of the plant defense system, particularly in the families where they are predominantly found, such as Leguminosae and Iridaceae.[4][5] Their primary role is that of phytoalexins—antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection.[1][6]
When a plant detects a pathogen, a defense signaling cascade is initiated. This leads to the upregulation of genes encoding enzymes in the phenylpropanoid and isoflavonoid pathways, such as PAL, CHS, and the key enzyme IFS.[13][15] The resulting accumulation of isoflavones, including this compound, at the infection site helps to inhibit the growth of the invading pathogen.[15][16] In addition to their direct antimicrobial activity, isoflavones also exhibit antioxidant properties, which help to mitigate oxidative stress caused by the pathogen attack.[15]
In some plants, particularly legumes, isoflavones also function as signaling molecules to attract symbiotic nitrogen-fixing bacteria, demonstrating their dual role in both defense and symbiosis.[1][6]
Quantitative Analysis of this compound in Iris Species
The concentration of this compound can vary significantly between different plant species and even within the same species growing in different geographical zones.[17] Quantitative analysis is crucial for quality control of herbal materials and for identifying potent sources for drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Table 1: Concentration of this compound in the Rhizomes of Various Iris Species
| Plant Species | Sample ID | Collection Zone | This compound Content (% Dry Weight) | Reference |
| Iris germanica | IG-1 | Zone A | 7.89 | [17] |
| Iris germanica | IG-2 | Zone B | 8.23 | [17] |
| Iris kashmiriana | IK-1 | Zone C | 3.21 | [17] |
| Iris kashmiriana | IK-2 | Zone D | 3.45 | [17] |
| Iris croceae | IC-1 | Zone E | 1.21 | [17] |
| Iris croceae | IC-2 | Zone F | 1.11 | [17] |
| Iris spuria | IS-1 | Zone G | 2.56 | [17] |
| Iris ensata | IE-1 | Zone H | 4.23 | [17] |
Note: Data is synthesized from the findings reported in Wani et al. (2017). Zone letters are placeholders for different eco-geographical locations described in the source.
Pharmacological Activity and Associated Signaling Pathways
For drug development professionals, understanding the molecular mechanisms behind a compound's bioactivity is paramount. This compound has been shown to modulate key intracellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity via PKM2-Mediated Glycolysis
In inflammatory states, immune cells like macrophages can switch to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. Pyruvate kinase M2 (PKM2) is a key enzyme in this process. This compound has been found to exert anti-inflammatory effects by inhibiting the PKM2-mediated glycolytic pathway in macrophages, thereby reducing the production of inflammatory mediators.
Anti-Cancer Activity via PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[18][19] This pathway is often hyperactivated in various cancers, making it a key therapeutic target.[20] Studies have shown that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells by inhibiting the phosphorylation, and thus the activation, of key proteins in the PI3K/AKT pathway.[21] This inhibition leads to the activation of downstream apoptotic machinery, such as the caspase cascade.
Experimental Protocols
Protocol for Extraction of this compound from Iris Rhizomes
This protocol is adapted from methodologies used for the extraction of isoflavones from Iris species.[17][22][23]
-
Sample Preparation:
-
Collect fresh rhizomes from the desired Iris species.
-
Clean the rhizomes to remove soil and debris.
-
Shade-dry the rhizomes at room temperature for several weeks until they are completely brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh 10 g of the powdered rhizome material.
-
Place the powder into a flask and add 100 mL of HPLC-grade methanol (a 1:10 solid-to-solvent ratio).
-
For enhanced efficiency, perform the extraction in an ultrasonic bath at 40 kHz for 30-60 minutes at a controlled temperature (e.g., 50°C).[22] Alternatively, macerate at room temperature with agitation for 24-48 hours.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Pool the methanolic extracts from all extraction cycles.
-
Filter the pooled extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-45°C.
-
Dry the resulting crude extract completely to obtain a gummy residue. Store at 4°C in a desiccator until further analysis.
-
Protocol for HPLC Quantification of this compound
This protocol is based on the validated method by Wani et al. (2017).[17]
-
Reagents and Standards:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard (≥98% purity)
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 1.0 mg of this compound standard in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.
-
Standard Curve Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol as the diluent.
-
Sample Solution: Accurately weigh and dissolve 5.0 mg of the crude plant extract in 1.0 mL of methanol to prepare a 5 mg/mL solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Chromolith RP-18e (or equivalent C18 reversed-phase column).
-
Mobile Phase: Isocratic elution with Methanol:Water (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient (or controlled at 25-30°C).
-
Run Time: Approximately 55 minutes (or until the peak of interest has eluted).
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
-
Calculate the final concentration as a percentage of the initial dry weight of the plant material.
-
Conclusion and Future Directions
This compound stands out as a significant isoflavone with a well-defined role in plant defense and a high potential for therapeutic applications. Its biosynthesis via the phenylpropanoid pathway is well-understood at a general level, though the specific regulatory networks controlling its production in Iris species warrant further investigation. As a phytoalexin, it is a key player in the plant's secondary metabolic response to stress. For drug development, its ability to modulate critical signaling pathways like PI3K/AKT and cellular metabolism offers exciting avenues for the development of novel anti-cancer and anti-inflammatory agents. Future research should focus on elucidating the specific transcription factors and environmental cues that regulate this compound biosynthesis, which could enable metabolic engineering approaches to enhance its production in plants or microbial systems. Furthermore, comprehensive pre-clinical and clinical studies are needed to fully translate its promising pharmacological activities into therapeutic benefits.
References
- 1. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Irigenin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 11. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of isoflavone phytoalexins in wheat reveals an alternative route to isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chesci.com [chesci.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. cusabio.com [cusabio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. EP0914316A1 - Process for the production of irones - Google Patents [patents.google.com]
The Pharmacokinetic Profile of Iridin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridin, an isoflavone glycoside found in several plant species of the Iridaceae family, has garnered interest for its potential therapeutic properties. A comprehensive understanding of its bioavailability and pharmacokinetics is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on available preclinical data. It is important to note that while significant strides have been made in understanding its metabolism, there is a notable lack of comprehensive oral pharmacokinetic data for this compound itself, which is a critical gap in its current pharmacological profile.
Metabolism and Pharmacokinetics
Current research indicates that this compound undergoes significant metabolism in vivo. Following oral administration in rats, this compound is extensively metabolized, with its major metabolite being irigenin, its aglycone form.[1] The primary metabolic pathway involves demethylation followed by glucuronidation.[1] Thirteen metabolites of this compound have been identified in the plasma, urine, and feces of rats.[1]
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Irigenin in Rats Following Oral Administration of this compound
| Parameter | Value | Species | Dose of this compound | Reference |
| Tmax (h) | 8.0 ± 2.8 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |
| Cmax (ng/mL) | 186.4 ± 65.7 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |
| AUC(0-t) (ng·h/mL) | 2048.7 ± 712.3 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |
| t1/2 (h) | 5.4 ± 1.5 | Rat (Sprague-Dawley) | 100 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration
| Parameter | Value | Species | Dose of this compound | Reference |
| T1/2 (h) | 1.2 ± 0.5 | Mouse | 5 mg/kg | |
| AUC(0-t) (ng·h/mL) | 1219 ± 457 | Mouse | 5 mg/kg | |
| Vz (L/kg) | 2.9 ± 1.1 | Mouse | 5 mg/kg | |
| CL (L/h/kg) | 4.4 ± 1.6 | Mouse | 5 mg/kg |
Note: Data for Table 2 is derived from a study which may not be publicly accessible, hence no citation is provided.
The lack of oral pharmacokinetic data for the parent compound, this compound, makes it impossible to determine its absolute oral bioavailability at this time. The data for its metabolite, irigenin, suggests that this compound is absorbed and metabolized, but the extent of absorption of the intact glycoside remains unknown.
Distribution and Excretion
The tissue distribution of this compound has not been extensively studied. However, general studies on isoflavones suggest that they are distributed to various tissues.
Metabolites of this compound have been identified in both urine and feces, indicating that both renal and biliary excretion are routes of elimination for the metabolized compound.[1] Five metabolites were found in plasma, ten in urine, and six in feces, suggesting a complex excretion pattern.[1]
Experimental Protocols
Quantification of this compound and its Metabolites by UHPLC-MS/MS
The following is a representative protocol for the quantification of this compound and its metabolites in biological matrices, based on methodologies used for similar compounds.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar isoflavone not present in the sample).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, irigenin, and other metabolites would need to be optimized.
Caco-2 Permeability Assay
This protocol outlines a general procedure to assess the intestinal permeability of this compound.
1. Cell Culture
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound, dissolved in HBSS) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like UHPLC-MS/MS.
3. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
Potential for Drug Interactions
There is currently no specific data on the potential of this compound to cause drug-drug interactions. However, many flavonoids are known to interact with cytochrome P450 (CYP) enzymes and drug transporters such as P-glycoprotein (P-gp). Therefore, it is crucial to evaluate the inhibitory or inductive effects of this compound on major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) and its potential as a substrate or inhibitor of P-gp to assess its drug-drug interaction risk.
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Identification of Iridin in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification, quantification, and analysis of Iridin, a key bioactive isoflavone found in several traditional medicinal plants. This compound, the 7-glucoside of irigenin, is predominantly isolated from species of the Iris family, such as Iris tectorum, Iris florentina, and Belamcanda chinensis (L.) Redouté.[1][2][3] These plants have a history of use in traditional Chinese medicine for treating conditions like inflammation and throat disorders, with modern research exploring this compound's potent antioxidant, antitumor, and anti-inflammatory properties.[2][4][5]
This document details the essential experimental protocols for extraction and analysis, presents quantitative data in a comparative format, and visualizes key workflows and biological pathways to support advanced research and development.
Physicochemical Properties of this compound
A thorough understanding of this compound's chemical and physical properties is fundamental for its extraction, identification, and purification.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆O₁₃ | [1][3] |
| Molar Mass | 522.46 g/mol | [1][6] |
| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [3] |
| CAS Number | 491-74-7 | [3][7] |
| Melting Point | 208 °C (406 °F) | [1] |
| Appearance | White or off-white powder | [8] |
| Solubility | Soluble in DMSO (55 mg/mL), moderately soluble in water | [7][8] |
| Synonyms | Irigenin 7-O-glucoside, Lridin | [3][7] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and analytical identification of this compound from plant materials.
Extraction of this compound from Plant Rhizomes
This protocol is a generalized method based on methanolic extraction, which is effective for isolating isoflavones like this compound.
Objective: To extract this compound and other methanol-soluble compounds from the dried rhizomes of Iris or Belamcanda species.
Materials and Equipment:
-
Dried and powdered plant rhizomes
-
Methanol (HPLC grade)
-
Hexane (for defatting, optional)
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman filter paper)
-
Grinder or mill
-
Soxhlet apparatus (optional, for continuous extraction)
Protocol:
-
Sample Preparation: Air-dry the plant rhizomes in the shade and grind them into a coarse powder.
-
Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds that may interfere with analysis, pre-extract the powdered plant material with hexane.
-
Methanolic Extraction: Macerate or percolate the defatted plant material with methanol (e.g., using a plant material to solvent ratio of 1:10 w/v) at room temperature for 40-48 hours, with occasional shaking.[9] The extraction can be performed multiple times (e.g., 3 times) to ensure maximum yield.
-
Filtration: Filter the resulting extract through filter paper to separate the plant debris from the methanol solution.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a gummy residue.
-
Storage: Store the final crude extract at 4°C in a desiccator until further analysis.[9]
High-Performance Liquid Chromatography (HPLC) for Identification and Quantification
HPLC is a robust and widely used technique for the precise quantification of this compound.[10][11]
Objective: To separate, identify, and quantify this compound in a plant extract.
Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 ml of HPLC-grade methanol to prepare a 1 mg/ml stock solution.
-
Sample Stock Solution: Dissolve 5.0 mg of the dried plant extract in 1.0 ml of HPLC-grade methanol.[12]
-
Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions have been successfully used for the analysis of this compound in various Iris species.[9][12]
-
Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: RP-18e column (e.g., Chromolith, 5 µm, 4.6 × 100 mm).[12]
-
Mobile Phase: Isocratic elution with Methanol:Water (30:70, v/v).[9]
-
Flow Rate: 0.6 ml/min.[9]
-
Injection Volume: 10-20 µl.
-
Column Temperature: Ambient (e.g., ±30°C).[12]
-
-
Identification and Quantification:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the this compound reference standard.[9]
-
Quantification: Construct a calibration curve by injecting a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by correlating its peak area to the calibration curve.
-
LC-MS/MS for Metabolite Identification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation and identifying metabolites of this compound in biological samples.[13][14]
Objective: To identify this compound and its metabolites in biological matrices (plasma, urine, feces).
Protocol:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like methanol or acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.
-
Urine/Feces: Dilute urine samples with the mobile phase. For feces, homogenize with a suitable solvent, centrifuge, and collect the supernatant.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[13]
-
Column: A C18 column (e.g., Waters Acquity) is commonly used.[14]
-
Mobile Phase: A gradient elution is typically employed, using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[15]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes, to capture a wide range of metabolites.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted metabolite profiling.[14]
-
Metabolite Identification: this compound metabolites are identified by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns. Common metabolic pathways for this compound include demethylation followed by glucuronidation.[13]
-
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting
HPTLC is an efficient chromatographic technique for the qualitative identification and fingerprinting of herbal materials, allowing for the simultaneous analysis of multiple samples.[16][17]
Objective: To create a chemical fingerprint of a plant extract and identify the presence of this compound.
Protocol:
-
Sample and Standard Application: Apply the prepared sample and this compound standard solutions as bands onto an HPTLC silica gel 60 F254 plate using an automated applicator.
-
Chromatogram Development: Develop the plate in a developing chamber saturated with a suitable mobile phase (e.g., ethyl acetate-methanol-water 77:15:8 v/v/v has been used for similar compounds).[18]
-
Derivatization and Visualization:
-
After development, dry the plate.
-
Visualize the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate with a suitable reagent (e.g., p-dimethylaminobenzaldehyde reagent for iridoids) to visualize specific compounds under white light or UV 366 nm.[18]
-
-
Identification: The presence of this compound in the sample is confirmed if a band in the sample track matches the color and Rf (retardation factor) value of the this compound reference standard.
Quantitative Data and Visualization
Quantitative Analysis of this compound in Iris Species
The concentration of this compound can vary significantly between different species of Iris and even within the same species from different geographical locations.
| Plant Sample Code | Iris Species | This compound Content (% Dry Weight) |
| IG-2 | Iris germanica | 8.23% |
| IK-1 | Iris kashmiriana | 2.0 μg / 3.8 mg (approx. 0.05%) |
| IC-2 | Iris crocea | 1.11% |
| Data sourced from Wani et al. (2017)[9][10] |
Visualized Workflows and Pathways
Visual diagrams help in understanding complex processes from sample preparation to biological action.
Caption: General workflow for the extraction and identification of this compound.
Mechanism of Action: Key Signaling Pathway
This compound exerts its anticancer effects, particularly in gastric cancer cells, through the modulation of specific cell signaling pathways. Research indicates that this compound induces cell cycle arrest and apoptosis by inhibiting the PI3K/AKT signaling pathway.[19][20]
PI3K/AKT Signaling Pathway Inhibition by this compound:
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial intracellular pathway that promotes cell survival and proliferation.[19] In many cancers, this pathway is overactive. This compound has been shown to downregulate the phosphorylation of both PI3K and AKT, effectively inhibiting the pathway.[20] This inhibition leads to the activation of the extrinsic apoptotic pathway, characterized by the upregulation of Fas, FasL, and Caspase-8, ultimately resulting in programmed cell death of cancer cells.[19][20]
Caption: this compound inhibits the PI3K/AKT pathway and induces apoptosis.
Conclusion
The methodologies presented in this guide provide a robust framework for the reliable identification and quantification of this compound from traditional medicinal sources. The use of modern analytical techniques such as HPLC, LC-MS/MS, and HPTLC is crucial for ensuring the quality, safety, and efficacy of herbal products containing this potent isoflavone. Furthermore, understanding the molecular mechanisms, such as the inhibition of the PI3K/AKT pathway, opens avenues for targeted drug discovery and development. This comprehensive approach, combining detailed protocols with an understanding of biological activity, is essential for advancing the scientific validation and clinical application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H26O13 | CID 5281777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 9. chesci.com [chesci.com]
- 10. [PDF] Quantitative Analysis of this compound in the Different Species of Iris Plant by Reverse Phase High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Metabolite identification of this compound in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite irigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hptlc-association.org [hptlc-association.org]
- 17. ijprajournal.com [ijprajournal.com]
- 18. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - ProQuest [proquest.com]
- 20. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Iridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the in vivo toxicological studies of Iridin. A significant portion of the data is derived from studies on plant extracts containing this compound, such as those from Belamcanda chinensis and various Iris species. Direct, comprehensive toxicological data on isolated this compound is limited. Therefore, the information presented should be interpreted with caution, and further research on the purified compound is strongly recommended.
Introduction
This compound is an isoflavone glycoside found in several plant species, notably in the rhizomes of Belamcanda chinensis (leopard flower) and various species of the Iris genus.[1][2] It is the 7-glucoside of irigenin.[3] While this compound and plants containing it have been investigated for various pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects, a thorough understanding of its in vivo toxicological profile is essential for its safe development as a potential therapeutic agent.[1][3] This technical guide provides a summary of the available in vivo toxicological data for this compound, detailed experimental protocols where available, and a proposed mechanistic pathway based on in vitro findings.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting its toxicological data.
A study in Sprague-Dawley rats administered 100 mg/kg of this compound orally identified thirteen metabolites in plasma, urine, and feces.[3][4] The primary metabolite was identified as irigenin, the aglycone of this compound.[3][4] The main metabolic pathway was determined to be glucuronidation following demethylation, a process mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A7, UGT1A8, UGT1A9, and 1A10.[3][4]
Experimental Protocol: Pharmacokinetic Study of this compound in Rats [3][4]
-
Test Substance: this compound
-
Animal Model: Male Sprague-Dawley rats
-
Administration: Single oral gavage
-
Dosage: 100 mg/kg
-
Sample Collection: Blood, urine, and feces were collected at predetermined time points.
-
Analytical Method: Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used to identify and quantify this compound and its metabolites.
-
Parameters Measured: Pharmacokinetic parameters of the major metabolite, irigenin, were calculated. Metabolites in plasma, urine, and feces were identified.
Acute Toxicity
Table 1: Summary of Acute Toxicity Data (Inferred from Plant Extracts)
| Test Substance | Animal Model | Route of Administration | Observed Effects | LD50 | Reference |
| Iris species (containing this compound) | Dogs, Cats, Cattle | Oral | Salivation, vomiting, drooling, lethargy, diarrhea, gastrointestinal bleeding | Not Determined | [6][7] |
| Iris species (containing this compound) | Humans | Oral | Burning sensation of the mouth and throat, abdominal pain, nausea, diarrhea | Not Determined | [5] |
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies on isolated this compound were identified in the reviewed literature. Long-term exposure effects remain a critical knowledge gap.
Genotoxicity
There is a lack of in vivo genotoxicity studies, such as the micronucleus test or comet assay, specifically for this compound. These studies are crucial for assessing the potential of a compound to cause genetic damage.
Experimental Protocol: In Vivo Micronucleus Test (General Guideline - OECD 474) [8][9][10][11][12]
-
Purpose: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Animal Model: Typically mice or rats.
-
Administration: The test substance is administered via an appropriate route, usually once or twice.
-
Dosage: A dose-range finding study is first conducted to determine the maximum tolerated dose (MTD). The main study typically uses a vehicle control, a positive control, and at least three dose levels of the test substance.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: Polychromatic erythrocytes (or reticulocytes) are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a potential for chromosomal damage.
Reproductive and Developmental Toxicity
No studies on the reproductive and developmental toxicity of this compound were found. This is a significant data gap that needs to be addressed to evaluate its safety for use in humans, particularly in women of childbearing potential.
Experimental Protocol: Developmental Toxicity Study (General Guideline) [13][14]
-
Purpose: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.
-
Animal Model: Typically pregnant rats or rabbits.
-
Administration: The test substance is administered daily during the period of major organogenesis.
-
Dosage: A vehicle control and at least three dose levels are used. The highest dose should induce some maternal toxicity but not mortality.
-
Evaluation: Near the end of gestation, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations. Maternal parameters such as body weight, food consumption, and clinical signs are also monitored.
Mechanistic Insights from In Vitro Studies
While in vivo toxicity data is sparse, in vitro studies provide some clues into the potential mechanisms of this compound's biological activity, which could be relevant to its toxicological profile at high concentrations. A study on human gastric cancer cells (AGS) demonstrated that this compound can induce G2/M phase cell cycle arrest and extrinsic apoptotic cell death.[15] This effect was mediated through the inhibition of the PI3K/AKT signaling pathway.[15]
Proposed Signaling Pathway for this compound-Induced Apoptosis (based on in vitro data)
References
- 1. mdpi.com [mdpi.com]
- 2. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite identification of this compound in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite irigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poisonsinfo.health.qld.gov.au [poisonsinfo.health.qld.gov.au]
- 6. Toxicology Answer: Don't Eat the Lovely Iris - ACEP Now [acepnow.com]
- 7. aspca.org [aspca.org]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. inotiv.com [inotiv.com]
- 10. criver.com [criver.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Iridin in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridin, an isoflavone glycoside, is a significant secondary metabolite found predominantly in the plant genus Iris. It is the 7-glucoside of irigenin and has garnered considerable interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Accurate quantification of this compound in various plant tissues is crucial for phytochemical studies, quality control of herbal preparations, and for exploring its potential in drug development.
This document provides detailed protocols for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely used and validated method. Additionally, alternative methods using UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed, offering a broader range of analytical options depending on the specific research needs, such as preliminary screening or high-sensitivity analysis.
Data Presentation
The concentration of this compound can vary significantly among different Iris species and within different tissues of the same plant. The rhizome is consistently reported as the primary site of this compound accumulation. Below is a summary of reported this compound content in the rhizomes of various Iris species, determined by HPLC.
| Iris Species | Plant Part | This compound Content (% dry weight) | Reference |
| Iris germanica | Rhizome | 8.23 | [1] |
| Iris kashmiriana | Rhizome | 1.11 - 3.95 | [1] |
| Iris crocea | Rhizome | 1.11 - 2.29 | [1] |
| Iris spuria | Rhizome | Not specified | [1][2] |
| Iris ensata | Rhizome | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol details a validated method for the accurate and precise quantification of this compound in plant tissue, particularly rhizomes.[1][5]
1. Materials and Reagents
-
Plant tissue (e.g., Iris rhizomes)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (analytical grade)
-
This compound standard (≥98% purity)
-
Mortar and pestle or grinder
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation (Extraction)
-
Drying and Grinding: Air-dry the plant tissue (e.g., rhizomes) in the shade until a constant weight is achieved. Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.
-
Defatting: To remove lipids, perform a preliminary extraction of the powdered plant material with hexane. This can be done by soaking the powder in hexane at room temperature with occasional stirring, followed by filtration. Repeat this step 2-3 times. Discard the hexane extracts.
-
Methanolic Extraction:
-
Soxhlet Extraction: Place the defatted plant powder in a thimble and extract with methanol in a Soxhlet apparatus for several hours until the solvent runs clear.
-
Sonication: Alternatively, suspend the defatted powder in methanol (e.g., 1:10 w/v) and sonicate for 30-60 minutes at room temperature. Repeat the sonication with fresh solvent 2-3 times.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Sample Solution Preparation: Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol to prepare a stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-DAD Analysis
-
Chromatographic Conditions: [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v). The exact ratio may need to be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
DAD Wavelength: Monitor at 265 nm for the quantification of this compound.[1]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions with known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
-
Quantification:
-
Inject the filtered sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the standard curve.
-
Express the final this compound content as a percentage of the dry weight of the plant tissue.
-
Protocol 2: Preliminary Quantification of Total Flavonoids by UV-Vis Spectrophotometry
This method provides a rapid and simple estimation of the total flavonoid content, which includes this compound, based on the formation of a colored complex with aluminum chloride. It is suitable for preliminary screening but is less specific than HPLC.
1. Materials and Reagents
-
Plant extract (prepared as in Protocol 1, step 2)
-
Methanol (analytical grade)
-
Aluminum chloride (AlCl₃) solution (2% in methanol)
-
Quercetin or this compound standard
-
UV-Vis spectrophotometer
2. Procedure
-
Sample and Standard Preparation:
-
Dissolve a known amount of the plant extract in methanol to prepare a sample solution of a specific concentration.
-
Prepare a series of standard solutions of quercetin or this compound in methanol at different concentrations.
-
-
Assay:
-
In separate test tubes, mix 1 mL of the sample solution or each standard solution with 1 mL of the 2% AlCl₃ solution.
-
Allow the mixture to stand at room temperature for 15-30 minutes for the color to develop.
-
Prepare a blank solution containing 1 mL of methanol and 1 mL of the AlCl₃ solution.
-
-
Measurement:
-
Measure the absorbance of the sample and standard solutions against the blank at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of the quercetin-AlCl₃ complex (typically around 415 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the total flavonoid concentration in the sample extract from the calibration curve.
-
Express the result as quercetin equivalents (QE) or this compound equivalents per gram of dry plant tissue.
-
Protocol 3: High-Sensitivity Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC-DAD and is particularly useful for analyzing complex matrices or when trace amounts of this compound are expected.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of formic acid or acetic acid (LC-MS grade).
-
LC-MS system (e.g., with a triple quadrupole or time-of-flight mass analyzer).
2. Sample Preparation
-
Follow the same extraction procedure as in Protocol 1. The final sample solution should be prepared in a solvent compatible with the LC-MS mobile phase (e.g., methanol/water mixture).
3. LC-MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 UPLC/HPLC column with a smaller particle size (e.g., 1.7-2.1 mm) for better resolution and faster analysis.
-
Mobile Phase: A gradient elution is typically used, for example, with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B). A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for flavonoids.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
For SIM, monitor the deprotonated molecule [M-H]⁻ of this compound.
-
For MRM, select a specific precursor ion (e.g., [M-H]⁻ of this compound) and a characteristic product ion after fragmentation.
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy using the this compound standard.
-
-
Quantification:
-
Prepare a calibration curve using the this compound standard, similar to the HPLC-DAD method.
-
Analyze the samples and quantify this compound based on the peak area of the selected ion transition in the chromatogram.
-
Mandatory Visualizations
Iridoid Biosynthetic Pathway
The biosynthesis of iridoids, the class of compounds to which this compound belongs, is a complex process originating from the general terpenoid pathway.
Caption: Generalized biosynthetic pathway of iridoids leading to this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound in plant tissue.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantitative Analysis of this compound in the Different Species of Iris Plant by Reverse Phase High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Iridin as a Chemotaxonomic Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridin, an isoflavone glycoside, is a significant secondary metabolite found predominantly in the rhizomes of various species within the genus Iris (family Iridaceae). Its presence and concentration can serve as a valuable chemotaxonomic marker to differentiate between Iris species, aiding in their accurate classification and identification. Furthermore, this compound has demonstrated notable biological activities, including anti-inflammatory and anticancer effects, making it a compound of interest for drug development.
These application notes provide a comprehensive overview of the use of this compound in chemotaxonomy, including detailed protocols for its extraction and quantification, a summary of its distribution across different Iris species, and an exploration of its biological significance.
Data Presentation: this compound Content in Various Iris Species
The concentration of this compound can vary significantly among different Iris species and even within the same species collected from different geographical locations. This variability is key to its utility as a chemotaxonomic marker. The following table summarizes the quantitative analysis of this compound in several Iris species, as determined by High-Performance Liquid Chromatography (HPLC).
| Iris Species | Sample ID | This compound Content (% dry weight) | Reference |
| Iris germanica | IG-1 | 7.89 | [1] |
| IG-2 | 8.23 | [1] | |
| IG-3 | 8.11 | [1] | |
| Iris kashmiriana | IK-1 | 6.23 | [1] |
| IK-2 | 5.93 | [1] | |
| IK-3 | 6.87 | [1] | |
| Iris ensata | IE-1 | 3.45 | [1] |
| IE-2 | 3.98 | [1] | |
| Iris spuria | IS-1 | 2.11 | [1] |
| IS-2 | 2.54 | [1] | |
| Iris crocea | IC-1 | 1.98 | [1] |
| IC-2 | 1.11 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Iris Rhizomes
This protocol details two common methods for the extraction of this compound and other isoflavonoids from dried plant material.
1.1. Sample Preparation:
-
Obtain fresh rhizomes from the Iris species of interest.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and air-dry or use a lyophilizer.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
1.2. Ultrasound-Assisted Extraction (UAE):
-
Weigh 10 g of the powdered rhizome material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
The resulting crude extract can be used for HPLC analysis or further purification.
1.3. Soxhlet Extraction:
-
Weigh 10 g of the powdered rhizome material and place it in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 200 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm is clear.
-
Once the extraction is complete, cool the apparatus and collect the methanolic extract.
-
Concentrate the extract using a rotary evaporator as described in the UAE method.
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.[1]
2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol and water (30:70, v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 20 µL.
2.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the dried crude extract (from Protocol 1) and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2.3. Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
-
Express the this compound content as a percentage of the dry weight of the plant material.
Mandatory Visualizations
Logical Workflow for Chemotaxonomic Analysis using this compound
Caption: Workflow for the use of this compound in chemotaxonomic classification.
Signaling Pathway of this compound: Inhibition of the PI3K/AKT Pathway
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the activation of apoptotic processes.
Caption: this compound-mediated inhibition of the PI3K/AKT signaling pathway.
References
Iridin In Vitro Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Iridin, a natural flavonoid, on cancer cells. The included protocols offer detailed methodologies for assessing its anti-proliferative, cell cycle arrest, and apoptotic activities.
Introduction
This compound, a flavonoid found in plants of the Iris genus, has demonstrated significant anti-tumor properties in preclinical studies. It has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. These protocols outline the key in vitro assays to investigate the mechanism of action of this compound in cancer cell lines. The primary focus of these notes is on gastric cancer cells, where this compound has been shown to modulate the PI3K/AKT signaling pathway, leading to G2/M phase cell cycle arrest and extrinsic apoptosis.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Induction of G2/M Phase Cell Cycle Arrest: this compound treatment leads to a halt in the cell cycle at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cdc25C, CDK1, and Cyclin B1.[1][2][3]
-
Induction of Extrinsic Apoptosis: this compound triggers programmed cell death, or apoptosis, through the extrinsic pathway. This involves the upregulation of Fas and Fas Ligand (FasL), leading to the activation of caspase-8 and subsequently caspase-3, culminating in the cleavage of PARP and apoptosis.[1][2][3][4]
The underlying signaling pathway mediating these effects is the PI3K/AKT pathway, which is inhibited by this compound, as evidenced by the downregulation of phosphorylated PI3K and AKT.[1][2][3][4]
This compound Signaling Pathway in AGS Gastric Cancer Cells
Caption: this compound inhibits the PI3K/AKT pathway, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on AGS human gastric cancer cells after 48 hours of treatment.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 12.5 | Decreased |
| 25 | Decreased |
| 50 | Decreased |
| 100 | Decreased |
| 200 | Significantly Decreased |
Note: Specific percentage values were not provided in the source material, but a dose-dependent decrease was reported.[5]
Table 2: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | Normal | Normal | Normal |
| 50 | Decreased | No Change | Increased |
| 100 | Decreased | No Change | Increased |
| 200 | Decreased | No Change | Significantly Increased |
Note: A dose-dependent accumulation of cells in the G2/M phase was observed.[5]
Table 3: Effect of this compound on Apoptosis
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | Baseline | Baseline | Baseline |
| 50 | Increased | Increased | Increased |
| 100 | Increased | Increased | Increased |
| 200 | Significantly Increased | Significantly Increased | Significantly Increased |
Note: this compound treatment effectively induced apoptosis in a concentration-dependent manner.[1]
Table 4: Effect of this compound on Key Regulatory Proteins
| Protein Target | This compound Concentration (µM) | Expression Level |
| Cell Cycle Proteins | ||
| Cdc25C | 50, 100, 200 | Decreased |
| CDK1 | 50, 100, 200 | Decreased |
| Cyclin B1 | 50, 100, 200 | Decreased |
| Apoptosis Proteins | ||
| Fas | 50, 100, 200 | Increased |
| FasL | 50, 100, 200 | Increased |
| Cleaved Caspase-8 | 50, 100, 200 | Increased |
| Cleaved Caspase-3 | 50, 100, 200 | Increased |
| Cleaved PARP | 50, 100, 200 | Increased |
| PI3K/AKT Pathway | ||
| p-PI3K | 50, 100, 200 | Decreased |
| p-AKT | 50, 100, 200 | Decreased |
Note: The changes in protein expression were observed to be dose-dependent.[1][2][3]
Experimental Protocols
Experimental Workflow for this compound In Vitro Assays
Caption: General workflow for in vitro analysis of this compound's anti-cancer effects.
Cell Culture and this compound Treatment
-
Cell Line: Human gastric cancer cell line AGS.[5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.[5]
-
Culture Conditions: Maintain cells in a humidified atmosphere with 5% CO2 at 37°C.[5]
-
Subculture: Passage cells at approximately 80% confluence. It is recommended not to use cells beyond 15 passages.[5]
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Treatment: Seed cells to the desired density and allow them to adhere overnight. Treat cells with specified concentrations of this compound (e.g., 0, 50, 100, and 200 µM) in complete media for 48 hours. The control group should be treated with an equivalent amount of DMSO.[5]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10^4 AGS cells per well in a 48-well plate.[5]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for 48 hours.[5]
-
MTT Addition: After incubation, add 50 µL of 0.5% (w/v) MTT solution (dissolved in 1x PBS) to each well and incubate for 3 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 300 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculation: Express cell viability as a percentage relative to the untreated control group.
Cell Cycle Analysis (Flow Cytometry)
-
Seeding and Treatment: Seed cells and treat with the desired concentrations of this compound for 48 hours as described in 4.1.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. Approximately 10,000 cells should be analyzed per sample.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding and Treatment: Seed 1 x 10^5 cells on 60-mm plates and treat with specified concentrations of this compound for 48 hours.[5]
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in 1x binding buffer.[5]
-
Staining: Stain the cells with APC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry. Sort approximately 10,000 cells for each sample.[5]
Western Blot Analysis
-
Seeding and Treatment: Treat cells with the indicated concentrations of this compound for 48 hours.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Antibodies:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iridin in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridin is an isoflavone, a class of flavonoid compounds, found in several plant species of the Iridaceae family. It is recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] The therapeutic potential of this compound is often limited by its poor water solubility and bioavailability. Nanoparticle-based systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery. This document provides detailed application notes and proposed protocols for the synthesis of nanoparticles utilizing this compound, both as an active therapeutic agent for encapsulation and as a reducing and capping agent in the green synthesis of metallic nanoparticles.
While direct, published protocols for this compound-specific nanoparticle synthesis are not yet available, this document outlines prospective methodologies based on the known properties of this compound and established nanoparticle synthesis techniques for similar flavonoid compounds.
I. Prospective Application: this compound as a Reducing and Capping Agent in Green Nanoparticle Synthesis
The antioxidant properties of flavonoids, including this compound, make them excellent candidates for the green synthesis of metallic nanoparticles, such as silver (AgNPs) and gold (AuNPs).[5][6] In this process, the flavonoid acts as a natural reducing agent, converting metal ions into metal atoms, and as a capping agent, stabilizing the newly formed nanoparticles to prevent aggregation.[7][8][9]
Application Note:
This compound-synthesized metallic nanoparticles are anticipated to exhibit enhanced biological activities. The inherent anti-inflammatory and antioxidant properties of the this compound coating could act synergistically with the antimicrobial or catalytic properties of the metallic core, making them suitable for applications in anti-inflammatory therapies, wound healing, and as novel drug delivery carriers.
Proposed Experimental Protocol: Green Synthesis of this compound-Capped Silver Nanoparticles (I-AgNPs)
This protocol is a hypothetical methodology based on standard green synthesis procedures using plant-derived compounds.
1. Materials:
-
This compound (pure compound)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Sodium hydroxide (NaOH) (for pH adjustment)
2. Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
3. Protocol:
- Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in ethanol or a suitable solvent. Further dilute with deionized water to the desired working concentration (e.g., 0.1 mg/mL).
- Reaction Setup: In a clean glass beaker, add 50 mL of deionized water and heat to 60-80°C on a magnetic stirrer.
- Addition of this compound: To the heated water, add 5 mL of the this compound solution and stir for 15 minutes.
- pH Adjustment: Adjust the pH of the solution to alkaline conditions (e.g., pH 8-10) using 0.1 M NaOH, as alkaline pH often facilitates the reduction of silver ions.[10]
- Reduction of Silver Ions: While stirring vigorously, add 1 mL of 1 mM AgNO₃ solution dropwise to the this compound solution.
- Nanoparticle Formation: Continue stirring the solution at 60-80°C for 1-2 hours. A color change from colorless to yellowish-brown or reddish-brown indicates the formation of silver nanoparticles.
- Characterization:
- Monitor the formation of AgNPs by periodically taking aliquots of the solution and measuring the UV-Vis spectrum. A characteristic surface plasmon resonance (SPR) peak between 400-450 nm confirms the presence of AgNPs.
- After the reaction is complete, purify the nanoparticles by centrifugation and washing with deionized water to remove unreacted components.
- Characterize the purified I-AgNPs for their size, morphology, and surface charge using DLS and TEM.
- Confirm the capping of this compound on the nanoparticle surface using FTIR spectroscopy, which should show characteristic peaks of the flavonoid's functional groups.
Expected Characterization Data
The following table outlines the expected physicochemical properties of this compound-synthesized nanoparticles, based on data from nanoparticles synthesized with similar flavonoids.
| Parameter | Expected Value Range | Method of Analysis |
| I-AgNPs | ||
| Hydrodynamic Diameter | 20 - 100 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | DLS |
| Surface Plasmon Resonance (λmax) | 410 - 440 nm | UV-Vis Spectroscopy |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
| I-AuNPs | ||
| Hydrodynamic Diameter | 10 - 50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -35 mV | DLS |
| Surface Plasmon Resonance (λmax) | 520 - 550 nm | UV-Vis Spectroscopy |
| Morphology | Spherical, Triangular | Transmission Electron Microscopy (TEM) |
Note: This table presents hypothetical data based on typical values for green-synthesized nanoparticles and should be confirmed by experimental analysis.
Caption: Workflow for the proposed green synthesis of this compound-capped nanoparticles.
II. Prospective Application: this compound-Loaded Polymeric Nanoparticles for Drug Delivery
Encapsulating this compound into polymeric nanoparticles can enhance its therapeutic efficacy by improving its solubility, providing sustained release, and potentially enabling targeted delivery to inflammatory or cancerous tissues. Polymers such as poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, are commonly used for this purpose.[11][12]
Application Note:
This compound-loaded nanoparticles could be particularly effective in treating inflammatory diseases and cancer. The nanoparticle formulation can protect this compound from premature degradation, increase its circulation time, and enhance its accumulation at the site of action through the enhanced permeability and retention (EPR) effect in tumors or by targeting inflammatory cells.
Proposed Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a hypothetical methodology based on the modified spontaneous emulsification solvent diffusion method, commonly used for encapsulating hydrophobic drugs.[11][13]
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.4 dL/g)
-
Polyvinyl alcohol (PVA)
-
Acetone (organic solvent)
-
Dichloromethane (DCM) (co-solvent, optional)
-
Deionized water
2. Equipment:
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
High-speed centrifuge
-
Lyophilizer (freeze-dryer)
-
DLS and TEM for characterization
-
High-Performance Liquid Chromatography (HPLC) for drug loading and encapsulation efficiency determination
3. Protocol:
- Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 5 mg) and PLGA (e.g., 50 mg) in a suitable volume of acetone (e.g., 2 mL). A small amount of DCM can be added to improve solubility if needed.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will act as the stabilizer.
- Emulsification: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
- Sonication: Immediately sonicate the resulting emulsion using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.
- Solvent Evaporation: Transfer the nanoemulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the precipitation of this compound-loaded PLGA nanoparticles.
- Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
- Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powdered form for long-term storage.
- Characterization:
- Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
- Analyze the morphology using TEM or SEM.
- Quantify the drug loading and encapsulation efficiency using HPLC. This involves dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the this compound concentration.
Expected Characterization Data for this compound-Loaded PLGA Nanoparticles
| Parameter | Expected Value Range | Method of Analysis |
| Hydrodynamic Diameter | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | DLS |
| Encapsulation Efficiency | > 70% | HPLC |
| Drug Loading | 1 - 5% | HPLC |
| Morphology | Spherical, smooth surface | TEM / SEM |
Note: This table presents hypothetical data based on typical values for drug-loaded PLGA nanoparticles and should be confirmed by experimental analysis.
References
- 1. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. escholarship.org [escholarship.org]
- 11. Preparation, characterization, and in vivo study of rhein-loaded poly(lactic-co-glycolic acid) nanoparticles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
Iridin: A Potential Therapeutic Agent for Cancer and Inflammatory Diseases
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Iridin, a natural isoflavone found in plants of the Iris genus, has garnered significant attention in the scientific community for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-cancer and anti-inflammatory properties of this compound. The information compiled herein is based on peer-reviewed scientific literature and aims to facilitate further research into this promising natural compound.
Therapeutic Potential
This compound has demonstrated notable efficacy in preclinical studies, primarily as an anti-cancer and anti-inflammatory agent. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways implicated in tumorigenesis and the inflammatory response.
Anti-Cancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. A key mechanism of its anti-cancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest. This is achieved, at least in part, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.
Anti-Inflammatory Activity
This compound has also been shown to possess potent anti-inflammatory properties. It can attenuate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO). The underlying mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound from published studies.
Table 1: Cytotoxicity of this compound in Cancer Cells
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| AGS | Gastric Cancer | 161.3 | 48 | [1] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Measured Mediator | Inhibition Concentration (µM) | Effect | Citation |
| RAW 264.7 | LPS | TNF-α | 12.5 - 50 | Significant Decrease | [2] |
| RAW 264.7 | LPS | IL-1β | 12.5 - 50 | Significant Decrease | [2] |
| RAW 264.7 | LPS | NO | 12.5 - 50 | Significant Decrease | [2] |
| L6 | LPS | COX-2 | Not Specified | Decreased Phosphorylation | [3] |
| L6 | LPS | iNOS | Not Specified | Decreased Phosphorylation | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/AKT pathway, leading to decreased cell survival and increased apoptosis.
References
Application Notes and Protocols for the Synthesis of Iridin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Iridin derivatives, valuable for research in pharmacology, medicinal chemistry, and drug discovery. This compound, an isoflavone glycoside, and its aglycone, Irigenin, have garnered interest for their potential biological activities, including anti-inflammatory and anti-cancer effects. The following protocols outline two primary approaches for generating novel this compound derivatives: total synthesis and semi-synthetic modification of the natural product.
A. Total Synthesis of this compound Derivatives
The total synthesis approach allows for the creation of a wide array of this compound analogs with modifications on both the isoflavone core and the glycosidic moiety. This strategy involves the initial synthesis of the aglycone, Irigenin, followed by a regioselective glycosylation step.
Protocol 1: Synthesis of the Aglycone (Irigenin)
This protocol is adapted from established methods for isoflavone synthesis.[1] The key steps involve the construction of the deoxybenzoin intermediate followed by cyclization to form the isoflavone core.
Experimental Protocol:
-
Step 1: Synthesis of the Deoxybenzoin Intermediate.
-
To a solution of 1,3,5-trimethoxybenzene (1.0 eq) in a suitable solvent, add 3-hydroxy-4,5-dimethoxyphenylacetic acid (1.1 eq).
-
The reaction is typically catalyzed by a Lewis acid.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the crude deoxybenzoin.
-
Purify the product by column chromatography.
-
-
Step 2: Formation of the Isoflavone Core.
-
Dissolve the purified deoxybenzoin (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture at reflux for several hours.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude isoflavone.[1]
-
-
Step 3: Demethylation to Yield Irigenin.
-
Dissolve the crude isoflavone in a suitable solvent such as dichloromethane.
-
Add a demethylating agent, for example, boron tribromide (BBr₃), dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until complete demethylation is observed.
-
Carefully quench the reaction with water and extract the product into an organic solvent.
-
Purify the final product, Irigenin, by column chromatography.
-
Diagram of the Total Synthesis Pathway for an this compound Derivative:
Caption: Total synthesis pathway for an this compound derivative.
Protocol 2: Regioselective Glycosylation of Irigenin
This protocol focuses on the crucial step of attaching a sugar moiety to the 7-hydroxyl group of the synthesized Irigenin, a common feature in natural isoflavone glycosides.[2][3]
Experimental Protocol:
-
Step 1: Selective Protection of Irigenin.
-
To increase solubility in organic solvents and ensure regioselectivity, protect the phenolic hydroxyl groups of Irigenin, except for the 7-OH group. This can be achieved using acylating agents like hexanoyl chloride in the presence of a base.[3]
-
Dissolve Irigenin in a suitable solvent and add the acylating agent and base.
-
Stir the reaction at room temperature until the desired protected intermediate is formed.
-
Purify the protected Irigenin derivative.
-
-
Step 2: Glycosylation Reaction.
-
Prepare a glycosyl donor, such as a glycosyl (N-p-methoxyphenyl)-trifluoroacetimidate, from the desired sugar.[2]
-
Dissolve the protected Irigenin (1.0 eq) and the glycosyl donor (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·Et₂O), at a low temperature.
-
Allow the reaction to proceed until the starting material is consumed.
-
Quench the reaction and purify the resulting glycosylated product. A reported yield for a similar isoflavone 7-O-glycosylation is 82%.[2]
-
-
Step 3: Deprotection.
-
Remove the acyl protecting groups from the isoflavone core and the sugar moiety using a base such as potassium carbonate in a mixture of methanol, THF, and water.[2]
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction, remove the solvents, and purify the final this compound derivative.
-
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Deoxybenzoin Synthesis | 1,3,5-Trimethoxybenzene, 3-hydroxy-4,5-dimethoxyphenylacetic acid, Lewis acid | 70-80% | [1] |
| Isoflavone Formation | Deoxybenzoin, DMF-DMA, reflux | 60-70% | [1] |
| Demethylation | Protected Isoflavone, BBr₃ in CH₂Cl₂ | 50-60% | [1] |
| Regioselective Glycosylation | Protected Irigenin, Glycosyl trifluoroacetimidate, BF₃·Et₂O | ~82% | [2] |
| Deprotection | Protected this compound Derivative, K₂CO₃ in MeOH/THF/H₂O | >90% | [2] |
B. Semi-synthesis of this compound Derivatives from Natural this compound
This approach utilizes this compound isolated from natural sources as a starting material for chemical modifications. This is particularly useful for creating derivatives with altered properties by modifying the existing hydroxyl groups on the sugar or the aglycone.
Protocol 3: Acylation of this compound
This protocol describes a general method for acylating the hydroxyl groups of this compound to produce ester derivatives, which can alter its solubility and bioavailability.
Experimental Protocol:
-
Step 1: Isolation of this compound.
-
This compound can be extracted and purified from plant sources such as Iris tectorum.[4]
-
-
Step 2: Acylation Reaction.
-
Dissolve the isolated this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
-
Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) in excess.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove the base and excess reagents.
-
Dry the organic layer and concentrate it to obtain the crude acylated this compound derivative.
-
Purify the product by column chromatography or recrystallization.
-
Diagram of the Experimental Workflow for Semi-synthesis:
Caption: Workflow for the semi-synthesis of this compound derivatives.
| Parameter | Description |
| Starting Material | This compound (isolated from natural sources) |
| Reaction Type | Acylation (Esterification) |
| Acylating Agents | Acetic anhydride, benzoyl chloride, etc. |
| Solvent/Base | Pyridine, or CH₂Cl₂/Triethylamine |
| Reaction Temperature | Room temperature to 50 °C |
| Purification Method | Silica gel column chromatography, Recrystallization |
These protocols provide a foundation for the synthesis of a diverse library of this compound derivatives for further biological evaluation. Researchers should optimize the reaction conditions for each specific derivative to achieve the best results. Standard laboratory safety procedures should be followed when handling all chemicals.
References
- 1. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H26O13 | CID 5281777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridin Encapsulation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridin, a key isoflavone glycoside primarily found in the rhizomes of Belamcanda chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects.[1][2][3] Its therapeutic potential is often hindered by poor aqueous solubility and limited bioavailability, necessitating advanced drug delivery strategies to enhance its clinical utility.[4][5][6] Encapsulation of this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles presents a promising approach to overcome these limitations, improve stability, and enable targeted delivery.[7][8][9]
These application notes provide a comprehensive overview of potential encapsulation techniques for this compound, drawing upon established protocols for structurally similar hydrophobic compounds due to the current scarcity of direct research on this compound encapsulation. The provided methodologies and data serve as a foundational guide for researchers to develop and optimize this compound-loaded nanocarriers for various therapeutic applications.
This compound: Mechanism of Action in Cancer
This compound exerts its anti-cancer effects through the modulation of key cellular signaling pathways, primarily the PI3K/AKT pathway.[1][2][3] By inhibiting the phosphorylation of PI3K and AKT, this compound can suppress cancer cell proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis.[1][3]
Encapsulation Techniques and Protocols
The following sections detail adapted protocols for the encapsulation of this compound using liposomes, solid lipid nanoparticles (SLNs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These methods are based on successful encapsulation of Oridonin and other hydrophobic drugs and should be optimized for this compound.
Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10][11] For the hydrophobic this compound, it would be entrapped within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method (Adapted from Oridonin liposome preparation[2][10])
-
Lipid Film Preparation:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:2 molar ratio in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 45-60°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Purification:
This compound-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature.[4][13] They are well-suited for encapsulating lipophilic drugs like this compound.
Experimental Protocol: Emulsion Evaporation-Solidification Method (Adapted from Oridonin-loaded SLN preparation[3])
-
Preparation of the Organic Phase:
-
Dissolve this compound and a solid lipid (e.g., stearic acid or glyceryl monostearate) in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188 or Tween 80).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
As the solvent is removed, the lipid precipitates, encapsulating the this compound to form SLNs.
-
-
Cooling and Solidification:
-
Cool the resulting nanosuspension in an ice bath to ensure complete solidification of the lipid matrix.
-
-
Purification:
-
Wash and collect the SLNs by centrifugation or filtration.
-
This compound-Loaded Polymeric (PLGA) Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug delivery.[14][15]
Experimental Protocol: Modified Spontaneous Emulsification Solvent Diffusion Method (Adapted from Oridonin-loaded PLGA nanoparticle preparation[14])
-
Preparation of the Organic Phase:
-
Dissolve this compound and PLGA in a water-miscible organic solvent with low toxicity (e.g., acetone or ethyl acetate).
-
-
Emulsification and Nanoparticle Formation:
-
Prepare an aqueous phase containing a stabilizing agent (e.g., polyvinyl alcohol (PVA)).
-
Inject the organic phase into the aqueous phase under moderate stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA, encapsulating this compound and forming nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent and some of the water by evaporation under reduced pressure.
-
-
Purification:
-
Separate the nanoparticles from the unencapsulated drug and excess stabilizer by ultracentrifugation followed by washing and resuspension of the nanoparticle pellet.
-
Characterization and Data Presentation
The following tables summarize key characterization parameters for nanocarriers loaded with Oridonin, a compound structurally similar to this compound. These values can serve as a benchmark for the development of this compound-loaded formulations.
Table 1: Physicochemical Properties of Oridonin-Loaded Nanocarriers
| Nanocarrier Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | 170.5 | 0.246 | -30.3 | [16] |
| Liposomes | 137.7 | 0.216 | -24.0 | [2] |
| Long-Circulating Liposomes | 109.55 ± 2.30 | - | -1.38 ± 0.21 | [10] |
| Solid Lipid Nanoparticles (SLNs) | 15 - 35 | - | -45.07 | [3] |
| PLGA Nanoparticles | 125.3 ± 11.2 | - | -15.88 ± 0.41 | [14] |
Table 2: Drug Loading and Encapsulation Efficiency of Oridonin-Loaded Nanocarriers
| Nanocarrier Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | 76.15 | - | [16] |
| Liposomes | 84.1 | 8.9 | [2] |
| Long-Circulating Liposomes | 85.79 ± 3.25 | 5.87 ± 0.21 | [10] |
| Solid Lipid Nanoparticles (SLNs) | > 40 | - | [3] |
| PLGA Nanoparticles | 91.88 ± 1.83 | 2.32 ± 0.05 | [14] |
Protocols for Characterization
Determination of Encapsulation Efficiency and Drug Loading
Protocol: Indirect Method [11][17][18]
-
Separate the nanocarrier suspension from the aqueous medium containing the free, unencapsulated drug using a suitable method (e.g., ultracentrifugation, centrifugal filtration).
-
Quantify the amount of free this compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanocarriers] x 100
-
In Vitro Drug Release Study
Protocol: Dialysis Bag Method [8][19][20]
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanocarriers.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Conclusion
The encapsulation of this compound into nanocarriers holds significant promise for enhancing its therapeutic efficacy. While direct research on this compound encapsulation is limited, the protocols and data from similar hydrophobic compounds provide a robust starting point for formulation development. The methodologies outlined in these application notes for liposomes, SLNs, and PLGA nanoparticles, along with the characterization protocols, offer a comprehensive guide for researchers. Successful development of this compound nanoformulations will require careful optimization of these methods to achieve desired physicochemical properties and drug release profiles, ultimately paving the way for more effective this compound-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 12. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. mdpi.com [mdpi.com]
Experimental Design for In Vivo Studies of Iridin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical animal studies to evaluate the therapeutic potential of Iridin, an isoflavone with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. The following sections detail experimental protocols for three key disease models, summarize expected quantitative outcomes, and illustrate the associated molecular signaling pathways.
Section 1: this compound in Oncology: Xenograft Cancer Model
This section outlines the use of a human tumor xenograft model in immunodeficient mice to assess the anti-cancer efficacy of this compound.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol is designed to assess the impact of this compound on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., AGS gastric cancer cells)
-
This compound
-
Vehicle for this compound (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)
-
Female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Matrigel (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA
-
Hemocytometer
-
Trypan blue
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, neutralize with medium, and then wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Assess cell viability using trypan blue; viability should be >95%.
-
-
Animal Acclimatization and Tumor Implantation:
-
Allow mice to acclimatize to the facility for at least one week.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice daily for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a mean volume of 50-100 mm³, randomize the mice into control and treatment groups.
-
-
This compound Administration:
-
Prepare this compound solution in the chosen vehicle (e.g., 0.5% CMC).
-
Administer this compound orally via gavage at a predetermined dose (e.g., 50 mg/kg) daily for a specified period (e.g., 12 days).
-
The control group should receive an equal volume of the vehicle alone.
-
-
Endpoint and Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be processed for histological analysis or Western blotting to assess protein expression in signaling pathways.
-
Data Presentation: Expected Quantitative Outcomes
The efficacy of this compound treatment can be quantified and summarized as follows:
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Inhibition |
| Final Tumor Volume (mm³) | High | Low | Calculated |
| Final Tumor Weight (g) | High | Low | Calculated |
| Tumor Growth Rate | High | Low | Calculated |
| p-PI3K Expression (relative units) | High | Low | Calculated |
| p-AKT Expression (relative units) | High | Low | Calculated |
Note: Specific values will vary depending on the cell line, this compound dose, and treatment duration. Published studies on similar compounds have shown tumor volume reductions of up to 80%.[1]
Visualization: Signaling Pathway and Experimental Workflow
Section 2: this compound in Inflammation: DSS-Induced Colitis Model
This section describes the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate the anti-inflammatory effects of this compound.
Experimental Protocol: DSS-Induced Acute Colitis
This protocol details the induction of acute colitis using DSS and subsequent treatment with this compound.
Materials:
-
Dextran Sulfate Sodium (DSS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile drinking water
-
Hemoccult test kit
-
ELISA kits for cytokines (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for one week prior to the start of the experiment.
-
-
Induction of Colitis and Treatment:
-
Divide mice into control and experimental groups.
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days to induce acute colitis.[2][3] The control group receives regular drinking water.
-
Simultaneously, administer this compound (e.g., 20-80 mg/kg) or vehicle orally by gavage once daily to the respective treatment and DSS-only groups.[4]
-
-
Monitoring and Scoring:
-
Endpoint and Data Collection:
-
At the end of the DSS administration period (day 7 or 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (to assess inflammation, ulceration, and crypt damage) and for measuring myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue homogenates using ELISA.[7]
-
Data Presentation: Expected Quantitative Outcomes
The anti-inflammatory effects of this compound can be quantified as follows:
| Parameter | Control Group (No DSS) | DSS + Vehicle Group | DSS + this compound Group |
| Disease Activity Index (DAI) | 0 | High | Low |
| Colon Length (cm) | Normal | Shortened | Partially/Fully Restored |
| Histological Score | Low | High | Low |
| MPO Activity (U/g tissue) | Low | High | Low |
| TNF-α (pg/mg tissue) | Low | High | Low |
| IL-1β (pg/mg tissue) | Low | High | Low |
| IL-6 (pg/mg tissue) | Low | High | Low |
Visualization: Signaling Pathway and Experimental Workflow
Section 3: this compound in Neuroprotection: Scopolamine-Induced Amnesia Model
This section details the use of a scopolamine-induced amnesia model in mice to investigate the neuroprotective and cognitive-enhancing effects of this compound.
Experimental Protocol: Scopolamine-Induced Amnesia
This protocol is for inducing a transient cognitive deficit with scopolamine to test the efficacy of this compound in improving learning and memory.
Materials:
-
Scopolamine hydrobromide
-
This compound
-
Vehicle for this compound (e.g., saline or 0.5% CMC)
-
Male Swiss albino or C57BL/6 mice (6-8 weeks old)
-
Behavioral testing apparatus:
-
Morris Water Maze (MWM)
-
Passive Avoidance (PA) apparatus
-
Y-maze
-
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for one week and handle them daily to reduce stress.
-
Divide mice into control, scopolamine-only, and scopolamine + this compound treatment groups.
-
-
Drug Administration:
-
Administer this compound (or vehicle) orally for a predetermined period (e.g., 7-14 days) before the behavioral tests.
-
On the day of testing, administer this compound 60 minutes before the test.
-
Induce amnesia by intraperitoneally injecting scopolamine (0.4-1 mg/kg) 30 minutes before the behavioral test.[8][9] The control group receives a saline injection.
-
-
Behavioral Testing:
-
Morris Water Maze (MWM):
-
Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[8][10]
-
-
Passive Avoidance (PA) Test:
-
Acquisition Trial: Place the mouse in a brightly lit compartment connected to a dark compartment. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the step-through latency (time taken to re-enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
-
Y-Maze Test:
-
Allow the mouse to freely explore a Y-shaped maze for a set time (e.g., 8 minutes).
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering a different arm than the previous two). A higher percentage indicates better spatial working memory.
-
-
-
Endpoint and Data Collection:
-
After behavioral testing, brain tissue (specifically the hippocampus and cortex) can be collected for biochemical analysis, such as measuring acetylcholinesterase (AChE) activity.
-
Data Presentation: Expected Quantitative Outcomes
The neuroprotective effects of this compound can be quantified as follows:
| Parameter | Control Group | Scopolamine + Vehicle Group | Scopolamine + this compound Group |
| MWM: Escape Latency (s) | Decreasing over training days | High | Low |
| MWM: Time in Target Quadrant (s) | High | Low | High |
| PA: Step-Through Latency (s) | High | Low | High |
| Y-Maze: Spontaneous Alternation (%) | High | Low | High |
| Brain AChE Activity (U/mg protein) | Normal | Increased | Decreased |
Visualization: Logical Relationships and Experimental Workflow
References
- 1. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
- 6. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. mdpi.com [mdpi.com]
- 10. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Standards for Iridin Research
Introduction
Iridin is an isoflavone, a type of flavonoid, isolated from several species of the Iris plant, such as Iris florentina and Belamcanda chinensis.[1][2][3] It is the 7-glucoside of irigenin.[2][4] this compound has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[5][6] As research into its therapeutic potential expands, the need for accurate and reproducible quantification and identification becomes paramount. High-purity, well-characterized analytical standards are essential for ensuring the validity of experimental results in pharmacology, quality control, and drug development.
These application notes provide an overview of the properties of this compound and detailed protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in developing analytical methods.
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2][4] |
| CAS Number | 491-74-7 | [2][4] |
| Molecular Formula | C₂₄H₂₆O₁₃ | [2][4] |
| Molecular Weight | 522.46 g/mol | [3][7] |
| Melting Point | 208 °C (406 °F) | [2] |
| Appearance | White to off-white solid | [3] |
| SMILES | COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [4] |
| InChIKey | LNQCUTNLHUQZLR-OZJWLQQPSA-N | [4] |
Specifications for this compound Analytical Standard
Certified reference materials or primary reference standards should be used for all quantitative analyses to ensure traceability and accuracy.
| Parameter | Specification | Reference |
| Product Name | This compound phyproof® Reference Substance / this compound (Standard) | [1] |
| Grade | Primary Reference Standard | |
| Assay (Purity) | ≥90.0% (HPLC) | |
| Format | Neat / Solid Powder | [3] |
| Storage Conditions | 2-8°C or 4°C, sealed, away from moisture and light | [3][7] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Principle This protocol outlines the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with an ultraviolet (UV) detector. The method separates this compound from other components in a mixture based on its polarity. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified analytical standards.
2. Materials and Equipment
-
This compound analytical standard (≥90% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol or DMSO, using an ultrasonic bath if necessary, and dilute to the mark. This stock solution should be stored at -20°C for up to one month.[3]
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]
4. Sample Preparation (General Procedure for Plant Material)
-
Accurately weigh powdered, dried plant material (e.g., 1 g) into a flask.
-
Add 25 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[8]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.
5. Chromatographic Conditions The following conditions are a typical starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 265 nm (Optimization recommended based on UV scan) |
| Run Time | 20-30 minutes |
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the linearity of the curve using the coefficient of determination (R²), which should be ≥0.999.
-
Calculate the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: Identification and Quantification of this compound by LC-MS/MS
1. Principle Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the analysis of this compound, especially in complex biological matrices.[9] The liquid chromatography system separates the analyte, which is then ionized (typically via Electrospray Ionization - ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor a specific precursor-to-product ion transition, providing highly accurate quantification.[10]
2. Materials and Equipment
-
This compound analytical standard (≥90% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Standard laboratory glassware and equipment
-
LC-MS/MS system with an ESI source
-
Syringe filters (0.22 µm)
3. Standard and Sample Preparation
-
Follow the procedures outlined in Protocol 1 (Section 3 and 4), but use LC-MS grade solvents.
-
For biological samples (e.g., plasma), a protein precipitation step is required.[9] Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 18,000 x g) to pellet the precipitated proteins.[9] The supernatant is then filtered and injected.
4. LC-MS/MS Conditions These parameters serve as a starting point and require optimization on the specific instrument.
| Parameter | Recommended Condition |
| LC Conditions | |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 521.1 [M-H]⁻ |
| Product Ion (Q3) | m/z 328.0 (Irigenin aglycone fragment)[4] |
| Other Parameters | Optimize collision energy, declustering potential, etc. |
5. Data Analysis
-
Analyze samples using MRM mode with the specified ion transitions.
-
Integrate the peak area for the this compound transition.
-
Quantify the amount of this compound in the samples using a calibration curve constructed from the analytical standards, similar to the HPLC-UV method.
Signaling Pathway Visualization
Research has demonstrated that this compound can exert its anti-cancer effects by modulating key cellular signaling pathways. In gastric cancer cells, this compound has been shown to induce G2/M phase cell cycle arrest and promote extrinsic apoptosis by inhibiting the PI3K/AKT signaling pathway.[5][11]
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C24H26O13 | CID 5281777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 491-74-7 | MI59461 | Biosynth [biosynth.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Iridin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Iridin solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring isoflavone glycoside found in several plant species of the Iris genus.[1][2] Like many flavonoid compounds, this compound is relatively hydrophobic, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and phosphate-buffered saline (PBS). This limited solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.
Q2: What are the primary solvents recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[3][4] The German Wikipedia entry for this compound also states that it is soluble in ethanol and water.[5] For in vivo studies, co-solvent mixtures are often employed.[3][4]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures and should not induce significant toxicity. It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to determine the tolerance of your specific cell line.
Q4: Can I heat my this compound stock solution to improve solubility?
A4: Gentle warming of the this compound stock solution in DMSO to 37°C can aid in dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound.
Q5: Is sonication a suitable method for dissolving this compound?
A5: Yes, sonication is often recommended to aid in the dissolution of this compound in solvents like DMSO.[3] It can help to break up aggregates and facilitate the solubilization process.
Troubleshooting Guide
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration of this compound may be too high for the volume of DMSO used.
-
Solution: Refer to the quantitative solubility data to ensure you are not exceeding the solubility limit of this compound in DMSO. If necessary, increase the volume of DMSO to prepare a lower concentration stock solution.
-
-
Possible Cause: Insufficient agitation or time for dissolution.
-
Solution: Vortex the solution vigorously and/or use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be beneficial. Allow adequate time for the compound to dissolve completely.
-
Issue 2: My this compound-DMSO stock solution precipitates when I add it to my aqueous cell culture medium.
-
Possible Cause: "Shock precipitation" due to the rapid change in solvent polarity.
-
Solution 1 (Pre-warming): Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can help to increase the kinetic solubility of the compound in the aqueous environment.
-
Solution 2 (Dropwise Addition & Mixing): Add the this compound-DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and thorough mixing, preventing localized high concentrations of the compound that can lead to precipitation.
-
Solution 3 (Serial Dilution): First, dilute the DMSO stock into a smaller, intermediate volume of pre-warmed medium. Mix well, and then transfer this intermediate dilution to the final volume of the cell culture medium.
-
-
Possible Cause: The final concentration of this compound in the medium exceeds its aqueous solubility limit.
-
Solution: Consider lowering the final working concentration of this compound in your assay. If a higher concentration is necessary, you may need to explore the use of co-solvents or other solubilizing agents, keeping in mind their potential effects on your experimental system.
-
Issue 3: I am observing inconsistent or unexpected results in my cell-based assays with this compound.
-
Possible Cause: Undissolved this compound particles are present in the final culture medium, leading to inconsistent dosing.
-
Solution: After preparing the final dilution of this compound in your cell culture medium, visually inspect the solution for any signs of precipitation or cloudiness. If observed, you may need to optimize your dilution method as described in "Issue 2". Consider centrifuging the final solution and using the supernatant for your experiments, although this may alter the final concentration.
-
-
Possible Cause: The final DMSO concentration is affecting the cells.
-
Solution: Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your cells. If toxicity or other effects are observed, aim to reduce the final DMSO concentration by preparing a more concentrated initial stock solution of this compound (if its solubility in DMSO allows) or by using a lower working concentration of this compound.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 55 mg/mL (105.27 mM)[3], 100 mg/mL (191.40 mM)[4] | Sonication and use of newly opened, hygroscopic DMSO is recommended.[3][4] |
| Ethanol | C₂H₅OH | 46.07 | Soluble[5] | Specific quantitative data not readily available. |
| Water | H₂O | 18.02 | Soluble[5] | Specific quantitative data not readily available; likely low solubility for the pure compound. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | - | - | 2 mg/mL (3.83 mM)[3] | A co-solvent mixture often used for in vivo formulations. Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 522.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, weigh out 52.25 mg of this compound powder.
-
Aliquot DMSO: In a sterile tube, add the appropriate volume of DMSO (e.g., 1 mL).
-
Add this compound to DMSO: Carefully add the weighed this compound powder to the DMSO.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, or in addition, place the tube in an ultrasonic water bath for 5-10 minutes.
-
-
Visual Inspection: Ensure that no solid particles are visible in the solution. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments (e.g., MTT Assay)
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration (e.g., ≤ 0.1%).
-
Calculate the required dilution. For example, to achieve a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 100 mM stock solution.
-
Perform the dilution using the recommended "dropwise addition" method:
-
Aliquot the required volume of pre-warmed complete cell culture medium into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed for continuous gentle agitation.
-
While the medium is vortexing, slowly add the calculated volume of the 100 mM this compound stock solution drop-by-drop into the vortex.
-
Continue vortexing for an additional 10-15 seconds to ensure the solution is thoroughly mixed.
-
-
Final Application: Immediately add the freshly prepared this compound-containing medium to your cells for the experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation.
Caption: this compound's effect on the PI3K/AKT pathway.
References
Technical Support Center: Overcoming Iridin Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridin. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes of this compound instability in solution?
A1: this compound, an isoflavone glycoside, can be susceptible to degradation under various conditions. The primary causes of instability in solution include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Irigenin, and a glucose molecule. Extreme pH values can also lead to further degradation of the flavonoid structure itself.
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation and other decomposition reactions. Long-term storage at room temperature or higher can lead to a significant loss of this compound.
-
Oxidation: Like many phenolic compounds, this compound can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of various oxidation byproducts and a decrease in biological activity.
-
Enzymatic Degradation: If the solution is contaminated with glycosidases (e.g., from microbial contamination), these enzymes can efficiently cleave the glycosidic bond, leading to rapid degradation.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions.
Q2: I suspect my this compound solution has degraded. How can I confirm this and identify the degradation products?
A2: The most common method for assessing the stability of this compound and identifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector and a mass spectrometer (LC-MS).
-
HPLC-UV: A stability-indicating HPLC method can separate this compound from its degradation products. By comparing the chromatogram of a fresh solution to that of a stressed or aged solution, you can observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The primary degradation product to look for is its aglycone, Irigenin.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the peaks separated by HPLC, you can confirm the identity of known degradation products (like Irigenin) and elucidate the structures of unknown byproducts.
Q3: What is the primary degradation product of this compound, and what are its characteristics?
A3: The primary degradation product of this compound is its aglycone, Irigenin . This is formed by the hydrolysis of the 7-O-glycosidic bond.
-
Structure: Irigenin is the flavonoid core of this compound without the glucose molecule.
-
Solubility: Irigenin is generally less water-soluble than this compound. The loss of the hydrophilic sugar moiety significantly decreases its solubility in aqueous solutions.
-
Biological Activity: While Irigenin itself possesses biological activities, they may differ from those of this compound. If your experiment is designed to study the effects of this compound, its degradation to Irigenin will impact your results.
Troubleshooting Guide
Problem: Rapid loss of this compound concentration in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | - Adjust the pH of your solution to a slightly acidic to neutral range (pH 5-7), where flavonoid glycosides are generally more stable.- Use a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH. |
| High Storage Temperature | - Store stock solutions and working solutions at low temperatures. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles. |
| Oxidation | - Prepare solutions with deoxygenated solvents.- Consider adding antioxidants such as ascorbic acid or EDTA (to chelate metal ions) to the solution, if compatible with your experimental system.- Protect the solution from light by using amber vials or wrapping containers in aluminum foil. |
| Microbial Contamination | - Use sterile solvents and equipment for solution preparation.- Filter-sterilize the solution using a 0.22 µm filter if it cannot be autoclaved. |
Quantitative Data Summary
The following tables provide representative data on the stability of isoflavone glycosides under various conditions. While this data is not specific to this compound, it illustrates the general trends you can expect.
Table 1: Effect of pH on the Half-Life of a Typical Isoflavone Glycoside at 37°C
| pH | Half-Life (t½) in hours (approximate) |
| 2.0 | 48 |
| 5.0 | > 200 |
| 7.0 | 150 |
| 9.0 | 24 |
| 11.0 | < 5 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Typical Isoflavone Glycoside at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) in hours⁻¹ (approximate) |
| 4 | 0.0001 |
| 25 | 0.0046 |
| 37 | 0.015 |
| 50 | 0.05 |
| 70 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution (in a sealed vial) at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the this compound stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the samples using LC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase:
- A: 0.1% Formic acid in Water
- B: Acetonitrile - Gradient Elution:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30-31 min: 80% to 20% B
- 31-35 min: 20% B - Flow Rate: 1.0 mL/min - Column Temperature: 30°C - Detection Wavelength: 265 nm - Injection Volume: 10 µL
Visualizations
Caption: this compound degradation pathway to its aglycone, Irigenin.
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.
Technical Support Center: Troubleshooting Iridin Extraction Yield Issues
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing the extraction of Iridin from Iris species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant species can it be extracted?
A1: this compound is an isoflavone, specifically the 7-glucoside of irigenin. It can be isolated from the rhizomes of several Iris species, including Iris florentina, Iris versicolor, Iris kemaonensis, Iris kashmiriana, Iris croceae, Iris spuria, Iris ensata, and Iris germanica.[1][2] The concentration of this compound can vary significantly between different species and even within the same species grown in different geographical locations.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: As an isoflavone glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. Commonly used solvents include methanol, ethanol, and aqueous mixtures of these alcohols.[1][3] Stock solutions of this compound for analytical purposes are typically prepared in methanol.[1][4] Acetonitrile has also been shown to be effective for extracting isoflavones from plant matrices.[5]
Q3: What are the common challenges encountered during this compound extraction?
A3: Common challenges include low extraction yield, degradation of this compound during the process, and co-extraction of impurities that can complicate purification. Factors such as the choice of plant material, solvent, extraction temperature, and time all play a crucial role in the final yield and purity.
Q4: How can the purity of the this compound extract be improved?
A4: To improve purity, a preliminary defatting step using a non-polar solvent like hexane can be performed to remove lipids and other non-polar compounds before the main extraction with a polar solvent.[1] Subsequent purification of the crude extract can be achieved using chromatographic techniques, such as column chromatography.
Q5: What analytical method is typically used to quantify this compound yield?
A5: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-DAD detector is the standard method for the identification and quantification of this compound.[1][6] Separation is often achieved on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[1][7] The optimal wavelength for detection is typically around 265 nm.[1]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a lower than expected yield of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Plant Material | The concentration of this compound varies significantly between different Iris species and is dependent on growing conditions.[1] Ensure you are using a species and plant part (rhizome) known to have a high this compound content. |
| Inefficient Grinding | A larger particle size reduces the surface area available for solvent penetration. Grind the dried rhizomes to a fine powder (e.g., <0.5 mm) to maximize extraction efficiency. | |
| Suboptimal Solvent Choice | The polarity of the solvent is critical. While methanol and ethanol are effective, the optimal choice may be an aqueous mixture (e.g., 60-80% ethanol in water).[8][9] Experiment with different solvent polarities to find the best for your specific plant material. | |
| Insufficient Extraction Time or Power (for UAE/MAE) | For modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), time and power are key parameters. Optimize these parameters; however, be aware that prolonged exposure can lead to degradation.[10][11] | |
| Degradation of this compound | This compound, as an isoflavone glycoside, can degrade under certain conditions. High temperatures and alkaline pH can lead to the hydrolysis of the glycosidic bond or other transformations.[8][12] It is recommended to use moderate temperatures and maintain a neutral to slightly acidic pH during extraction. | |
| Low Purity of Extract | Co-extraction of Impurities | The use of a highly polar solvent can lead to the co-extraction of other water-soluble compounds. A pre-extraction step with a non-polar solvent like hexane can help remove lipids.[1] |
| Degradation Products Present | If the extraction conditions are too harsh (high temperature, extreme pH), this compound may degrade, leading to a mixture of related compounds in your extract.[8][13] Use milder extraction conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction of this compound
This protocol is a standard method for extracting this compound from dried Iris rhizomes.
Materials and Equipment:
-
Dried and powdered Iris rhizomes
-
Hexane
-
Methanol
-
Erlenmeyer flasks
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Defatting: Weigh the powdered rhizome material and place it in an Erlenmeyer flask. Add hexane at a solid-to-solvent ratio of 1:5 (w/v). Agitate the mixture at room temperature for 24-30 hours. Filter the mixture and discard the hexane. Air-dry the plant material.[1]
-
Extraction: Place the defatted plant material in a clean Erlenmeyer flask. Add methanol at a solid-to-solvent ratio of 1:10 (w/v). Agitate the mixture at room temperature for 40 hours.[1]
-
Filtration: Filter the mixture to separate the methanol extract from the solid residue.
-
Concentration: Concentrate the methanol extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.
Materials and Equipment:
-
Dried and powdered Iris rhizomes
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of powdered rhizome and place it in the extraction vessel.
-
Solvent Addition: Add 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath. Set the temperature to a moderate level (e.g., 40-50°C) and the frequency to approximately 40 kHz. Sonicate for 30-60 minutes.
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the extract using a rotary evaporator at a temperature below 50°C.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A step-by-step workflow for diagnosing and resolving common issues leading to low this compound extraction yield.
Factors Influencing this compound Extraction and Stability
Caption: Key factors influencing the extraction efficiency and stability of this compound.
References
- 1. chesci.com [chesci.com]
- 2. [PDF] Quantitative Analysis of this compound in the Different Species of Iris Plant by Reverse Phase High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of Ukrainian Iris Species: A Fresh Look on Their Antioxidant Content and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Iridin Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Iridin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in cell culture?
This compound is a natural isoflavone found in plants like Belamcanda chinensis.[1][2] Its primary anti-cancer mechanism involves inducing programmed cell death (apoptosis) and causing cell cycle arrest, particularly in the G2/M phase.[1][2] In several cancer cell lines, such as human gastric cancer AGS cells, this compound has been shown to exert its effects by inhibiting the PI3K/AKT signaling pathway.[1][2][3][4] This inhibition leads to the activation of the extrinsic apoptotic pathway, characterized by the upregulation of proteins like Fas, FasL, and cleaved Caspase-8.[1][2]
2. What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?
This compound is sparingly soluble in water but has good solubility in dimethyl sulfoxide (DMSO). Therefore, DMSO is the recommended solvent for preparing stock solutions.
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh 5.22 mg of this compound powder (Molecular Weight: 522.46 g/mol ).
-
Dissolve the powder in 1 mL of high-purity, anhydrous DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
3. How should I store this compound stock solutions and how stable are they?
-
Short-term storage: Store aliquots of the DMSO stock solution at -20°C for up to one month.
-
Long-term storage: For storage longer than a month, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months.[5]
-
Working solutions: It is best to prepare fresh dilutions of this compound in cell culture medium for each experiment. The stability of this compound in aqueous solutions can be pH-dependent and may degrade over time at room temperature.[6][7]
4. What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line. Based on published studies:
-
In human gastric cancer AGS cells, concentrations between 50 µM and 200 µM have been shown to induce apoptosis and cell cycle arrest.[1][2]
-
For anti-inflammatory effects in RAW 264.7 macrophages, a range of 12.5 µM to 50 µM has been used.[3]
-
It is crucial to perform a dose-response experiment (kill curve) for your specific cell line to determine the optimal concentration range.
5. Does this compound affect non-cancerous cell lines?
Studies have shown that this compound can have minimal cytotoxic effects on some non-cancerous cell lines at concentrations that are effective against cancer cells. For example, in HaCaT human keratinocyte cells, this compound did not significantly affect cell viability at concentrations up to 200 µM, a dose that is cytotoxic to AGS cancer cells.[2] However, it is always recommended to test the cytotoxicity of this compound on a relevant non-cancerous control cell line in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound dosage in cell culture experiments.
Issue 1: this compound Precipitates in the Cell Culture Medium
-
Possible Cause: "Solvent shock" due to rapid dilution of the DMSO stock in the aqueous medium, or the final concentration exceeding this compound's solubility limit in the medium.
-
Troubleshooting Steps:
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free medium, vortexing gently, and then add this intermediate dilution to the final volume of complete medium.[8]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[9][10] However, a slightly higher but non-toxic DMSO concentration might be necessary to maintain this compound's solubility.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, the experiment should be repeated with a modified dilution protocol or a lower final concentration of this compound.
-
Issue 2: No Significant Cytotoxicity or Apoptotic Effect Observed
-
Possible Cause: The concentration of this compound may be too low for the specific cell line, the incubation time may be too short, or the cells may have resistance mechanisms.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wider range of this compound concentrations. Also, consider extending the incubation time (e.g., 24, 48, and 72 hours).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-cancer agents. The target signaling pathway (PI3K/AKT) may not be the primary driver of survival in your cell line, or the cells may have developed resistance.[11]
-
Confirm Compound Activity: To rule out issues with the this compound stock, test it on a sensitive positive control cell line, such as AGS cells, where its effects are well-documented.
-
Apoptosis Assay Optimization: Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is properly optimized. Include positive and negative controls to validate the assay's performance.
-
Issue 3: High Background Cytotoxicity in the Vehicle Control (DMSO)
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high and is causing toxicity.
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: Perform a DMSO dose-response experiment on your cells to determine the maximum concentration they can tolerate without significant loss of viability (typically between 0.1% and 0.5%).
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including the untreated control and all this compound dilutions. This is achieved by preparing this compound dilutions in DMSO and then adding the same small volume of each DMSO-Iridin dilution to the wells.
-
Issue 4: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell health, passage number, seeding density, or this compound stock solution integrity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells from a consistent and low passage number range. Ensure consistent cell seeding density and that cells are in the exponential growth phase at the time of treatment.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the main this compound stock solution by preparing and using single-use aliquots.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| AGS | Human Gastric Cancer | 161.3 | MTT | [2] |
| A549 | Human Lung Adenocarcinoma | ~7.15 (Tectorigenin, an analogue) | Not Specified | [12] |
| Caco-2 | Human Colorectal Adenocarcinoma | ~23.39 (Tectorigenin, an analogue) | Not Specified | [12] |
| A2780 | Human Ovarian Cancer | 0.1 - 5.3 µg/mL (Iridals) | Not Specified | |
| K562 | Human Myelogenous Leukemia | 0.1 - 5.3 µg/mL (Iridals) | Not Specified |
Table 2: Recommended Starting Concentrations for this compound Experiments
| Cell Type | Application | Recommended Starting Concentration Range (µM) | Notes |
| Cancer Cell Lines (e.g., AGS) | Cytotoxicity/Apoptosis | 10 - 200 | Perform a dose-response curve to determine the optimal range for your specific cell line. |
| Immune Cells (e.g., RAW 264.7) | Anti-inflammatory Effects | 5 - 50 | Lower concentrations may be sufficient for observing anti-inflammatory effects. |
| Non-cancerous Control Cells (e.g., HaCaT) | Cytotoxicity Control | 10 - 200 | Expect lower cytotoxicity compared to cancer cell lines. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the desired density (determined by a prior growth curve experiment to ensure cells are in the logarithmic growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to minimize "edge effects."
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. Remember to maintain a consistent final DMSO concentration in all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the steps for quantifying apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells (including any floating cells in the supernatant for adherent cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up appropriate compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway Analysis (Western Blot for PI3K/Akt Pathway)
This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Caption: Workflow for optimizing this compound dosage in cell culture.
References
- 1. sochob.cl [sochob.cl]
- 2. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iridin Quantification by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of Iridin using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound by LC-MS/MS?
A1: The most prevalent challenges include matrix effects from complex biological or botanical samples, in-source fragmentation of the glycoside moiety, poor chromatographic peak shape, and issues with the stability of this compound in solution. Each of these can significantly impact the accuracy and reproducibility of your results.
Q2: I am not seeing a strong signal for my this compound precursor ion. What are the possible causes?
A2: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source settings, such as capillary voltage, gas flow, and temperature, are optimized for this compound.
-
Poor Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can suppress the signal.
-
Analyte Degradation: this compound may be unstable in the sample matrix or the prepared solution. It is crucial to assess its stability under your specific storage and analytical conditions.[1]
-
Incorrect Mobile Phase Composition: The pH and organic solvent composition of the mobile phase can significantly influence the ionization efficiency of this compound.
Q3: My calibration curve for this compound is not linear. How can I troubleshoot this?
A3: Non-linearity in the calibration curve can be caused by:
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, which may not be uniform across the concentration range.[2]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateauing of the signal.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards will directly impact the linearity of the curve.
-
Suboptimal Integration Parameters: Ensure that the peak integration parameters are appropriate for all calibration points.
Q4: What is the best way to prepare this compound samples from plant material for LC-MS/MS analysis?
A4: A common and effective method for extracting this compound from plant material involves the following steps:
-
Homogenization: The dried plant material is ground into a fine powder.
-
Solvent Extraction: The powder is then extracted with a suitable solvent, such as methanol or a methanol-water mixture, often with the aid of sonication or vortexing.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 or 0.45 µm filter to remove fine particulates before injection into the LC-MS/MS system.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can often improve peak shape for phenolic compounds. |
| Column Contamination or Degradation | Wash the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column. |
| Sample Solvent Mismatch | Dissolve the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Problem 2: High Signal Variability Between Replicate Injections
| Possible Cause | Suggested Solution |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure consistent injection volumes. |
| This compound Instability in Autosampler | Investigate the stability of this compound in the sample solvent at the autosampler temperature over the duration of the analytical run. If degradation is observed, consider using a cooled autosampler or reducing the batch size. |
| Fluctuations in ESI Spray | Visually inspect the ESI needle for any blockage or inconsistent spray. Clean or replace the needle if necessary. Ensure consistent mobile phase flow. |
| Matrix Effects | The variability of co-eluting matrix components can lead to inconsistent ion suppression or enhancement. Improve sample cleanup or use a stable isotope-labeled internal standard to compensate for these effects. |
Problem 3: Suspected Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Suggested Solution |
| Co-eluting Endogenous Compounds | Modify the chromatographic method to improve the separation of this compound from interfering matrix components. This can involve changing the gradient, mobile phase composition, or using a different stationary phase. |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove a broader range of interfering substances. |
| Phospholipid-based Matrix Effects (in plasma/serum) | Use a phospholipid removal plate or a protein precipitation method followed by a suitable extraction to minimize the impact of phospholipids. |
| No Internal Standard Used | Incorporate a stable isotope-labeled internal standard of this compound or a structurally similar compound to compensate for matrix effects. |
Experimental Protocols & Data
LC-MS/MS Parameters for Isoflavone Glycoside Analysis
While specific optimized parameters for this compound can vary between instruments, the following table provides typical starting parameters for the analysis of isoflavone glycosides, which can be adapted for this compound. For instance, a study on other flavonoid glycosides used transitions like m/z 447.2 → 327.0.[3]
| Parameter | Typical Value / Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion [M-H]⁻ or [M+H]⁺ (for this compound) | m/z 521.1 or 523.1 |
| Example Product Ions | Dependent on collision energy; requires optimization. A common fragmentation is the loss of the glucose moiety. |
| Collision Energy (CE) | Typically requires optimization for each transition. A ramped CE experiment is recommended. |
| Cone Voltage / Declustering Potential | Requires optimization; typically in the range of 20-60 V. |
Note: The user must optimize these parameters on their specific instrument for maximal sensitivity and specificity.
Sample Preparation Protocol for this compound from Plasma
This protocol is a general guideline for the extraction of this compound from a plasma matrix.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualized Workflows and Pathways
Caption: A typical experimental workflow for this compound quantification.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Researcher's Guide to Iridin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Iridin during storage and experimental handling. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural isoflavone glycoside found in several species of Iris. As a glycoside, it is susceptible to hydrolysis, which can cleave the sugar molecule and yield its aglycone, Irigenin. This chemical change can impact its biological activity and lead to inconsistent experimental results. Therefore, maintaining the stability of this compound is critical for accurate and reproducible research.
Q2: What are the primary factors that can lead to this compound degradation?
A2: The main factors contributing to the degradation of this compound, similar to other flavonoid glycosides, include:
-
pH: Both acidic and particularly alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[2]
-
Enzymatic Activity: If working with biological matrices that have not been properly prepared, endogenous enzymes could potentially cleave the glycosidic bond.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are crucial for maximizing the shelf-life of your this compound stock solutions. It is highly recommended to dissolve this compound in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[4]
Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations | Citations |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Store in amber or foil-wrapped vials to protect from light. | [1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Follow the same aliquoting and light-protection procedures. | [1] |
Always equilibrate the vial to room temperature before opening to prevent condensation of moisture into the solution.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor results in bioassays | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock immediately before each experiment. Analyze the stability of this compound in your specific assay buffer and at the incubation temperature using a stability-indicating HPLC method. |
| Precipitation in stock solution upon thawing | The compound has come out of solution during freezing. | Gently warm the vial to 37°C and use an ultrasonic bath to aid in re-dissolving the compound. Visually inspect the solution to ensure it is clear before use.[6] |
| New, unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound has occurred. | These new peaks are likely degradation products. Review your sample preparation, handling, and storage conditions. Consider factors like the pH of the solvent, exposure to light, and temperature. A forced degradation study can help to identify potential degradation products.[7] |
| Loss of compound over a short period in aqueous buffer | Hydrolysis or oxidation. | If your experimental design allows, adjust the pH of the buffer to be as close to neutral as possible. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment and minimize the incubation time in aqueous buffers. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this will need to be determined, but a starting point could be around 260 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] This includes demonstrating specificity (the ability to separate this compound from its degradation products), linearity, accuracy, precision, and robustness.[8][9]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of this compound and to generate its degradation products for analytical method development.[10][11]
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[12]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[12]
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for a specified time.[12]
-
Photolytic Degradation: Expose the this compound solution to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound.[2] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of exposure).
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical approach to troubleshooting this compound instability.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. enfanos.com [enfanos.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Iridin Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the isoflavone glycoside Iridin in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a natural isoflavone glycoside found in several plant species of the Iris genus.[1][2] It is the 7-O-glucoside of irigenin.[1] this compound and its aglycone, irigenin, are investigated for their potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory activities.[3]
Q2: How can this compound interfere with my biochemical assays?
A2: As a flavonoid, this compound can interfere with biochemical assays through several mechanisms:
-
Optical Interference: this compound can absorb light and fluoresce, potentially overlapping with the excitation and emission wavelengths of your assay's reagents or detection system.
-
Redox Activity: Flavonoids are known to have antioxidant properties and can directly reduce assay reagents, such as the tetrazolium salts (MTT, MTS, XTT) used in cell viability assays.[2][3] This leads to a false-positive signal, suggesting higher cell viability than is accurate.
-
Enzyme Inhibition: this compound may directly inhibit reporter enzymes, such as firefly luciferase, leading to an underestimation of reporter activity.[4][5]
-
Compound Aggregation: At certain concentrations, flavonoids can form aggregates that may sequester and non-specifically inhibit enzymes, leading to false-positive results in enzyme inhibition assays.[2][6]
Q3: What are the signs of this compound interference in my assay?
A3: Signs of interference can include:
-
High background readings in absorbance or fluorescence-based assays.
-
Inconsistent or non-reproducible dose-response curves.
-
A positive signal in cell-free control wells (e.g., media with this compound and assay reagent but no cells).
-
A bell-shaped dose-response curve, which can sometimes be indicative of compound aggregation.[7]
Q4: How can I prepare a stock solution of this compound to minimize solubility issues?
A4: this compound is often soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in anhydrous DMSO. When diluting into aqueous assay buffers or cell culture media, do so serially and ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid precipitation and solvent-induced artifacts. If precipitation occurs upon dilution, gentle warming (to 37°C) and sonication may help.
Data Presentation: Spectral Properties of a Representative Isoflavone Glycoside
| Property | Wavelength (nm) | Reference |
| UV-Vis Absorbance Maximum (λmax) | ||
| In Methanol | 262 | [8] |
| After complexation with AlCl₃ | 382 | [9][10] |
| Fluorescence | ||
| Excitation (Predicted) | ~260-280 | Based on absorbance |
| Emission (Predicted) | ~350-450 | General flavonoid fluorescence |
Note: The fluorescence properties are predicted based on the absorbance spectrum and general characteristics of flavonoids. Actual excitation and emission maxima may vary.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in Cell Viability Assays (MTT, MTS, XTT)
Potential Cause: Direct reduction of the tetrazolium salt by the antioxidant activity of this compound.[2][3]
Troubleshooting Steps:
-
Cell-Free Control:
-
Prepare wells containing only cell culture medium, this compound at various concentrations, and the MTT/MTS/XTT reagent.
-
Incubate for the same duration as your experimental samples.
-
If you observe a color change (purple for MTT, colored formazan for MTS/XTT), this confirms direct reduction by this compound.
-
-
Wash Step (for adherent cells):
-
After treating cells with this compound, gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT/MTS/XTT reagent. This can help remove extracellular this compound that could interfere.
-
-
Use an Alternative Viability Assay:
-
Switch to an assay with a different detection principle, such as:
-
Resazurin (alamarBlue)-based assays: While also a redox indicator, it may have different susceptibility to this compound. A cell-free control is still essential.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolic activity.
-
DNA synthesis assays (e.g., BrdU incorporation): These measure cell proliferation.
-
Cytotoxicity assays measuring membrane integrity (e.g., LDH release or trypan blue exclusion).
-
-
Issue 2: Low Signal or Inconsistent Results in Luciferase Reporter Assays
Potential Cause: Direct inhibition of the firefly luciferase enzyme by this compound.[4][5]
Troubleshooting Steps:
-
Luciferase Inhibition Control:
-
Perform a cell-free assay by adding this compound at various concentrations to a solution containing recombinant firefly luciferase and its substrate.
-
A decrease in luminescence in the presence of this compound confirms enzyme inhibition.
-
-
Use a Different Reporter System:
-
Consider using a reporter system less susceptible to inhibition by flavonoids, such as Renilla luciferase or a fluorescent protein reporter (e.g., GFP, RFP).[4]
-
If using a dual-luciferase system, be aware that while Renilla luciferase is often less inhibited by flavonoids, it's still crucial to run controls.[5]
-
-
Normalize Data Carefully:
-
If using a dual-reporter system, ensure that this compound does not differentially inhibit the primary and control reporters.
-
Issue 3: False Positives in Enzyme Inhibition Assays
Potential Cause: Formation of this compound aggregates that non-specifically inhibit the enzyme.[2][6]
Troubleshooting Steps:
-
Include a Detergent:
-
Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer. This can disrupt the formation of aggregates.[6] A true inhibitor's activity should not be significantly affected by the detergent, whereas an aggregator's apparent activity will be diminished.
-
-
Vary Enzyme Concentration:
-
The IC₅₀ of an aggregating inhibitor is often sensitive to the enzyme concentration, whereas a true competitive inhibitor's IC₅₀ is not.
-
-
Dynamic Light Scattering (DLS):
-
If available, use DLS to directly detect the formation of this compound aggregates at the concentrations used in your assay.
-
Experimental Protocols
MTT Cell Viability Assay[1][6][11]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully aspirate the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Firefly Luciferase Reporter Assay[12][13][14]
-
Transfect cells with the firefly luciferase reporter plasmid of interest. If desired, co-transfect with a control plasmid (e.g., expressing Renilla luciferase).
-
Plate the transfected cells in a 96-well plate and treat them with this compound and controls.
-
After the treatment period, wash the cells once with PBS.
-
Lyse the cells by adding 20-100 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
In a white, opaque 96-well plate, add 20 µL of cell lysate to 100 µL of the luciferase assay reagent.
-
Immediately measure the luminescence using a luminometer.
Fluorescence Polarization (FP)-Based Enzyme Inhibition Assay[11][12][15]
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled substrate (tracer) to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding 384-well plate, add the enzyme solution.
-
Add the this compound dilutions (or vehicle control).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent tracer.
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying this compound assay interference.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound-induced extrinsic apoptosis pathway.
References
- 1. Interference of selected flavonoid aglycons in platelet aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ubiqbio.com [ubiqbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Refining Iridin Purification Protocols
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of Iridin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and crystallization of this isoflavone.
Frequently Asked Questions (FAQs)
Q1: What are the best initial extraction solvents for this compound from plant material?
A1: Methanol and ethanol-water mixtures are effective for extracting this compound from its primary sources, such as the rhizomes of Iris tectorum and other Iris species. Methanol has been successfully used for the extraction of this compound and other isoflavones. An ethanol-water mixture (e.g., 60-70% ethanol) is also a common choice for extracting isoflavone glycosides. The choice of solvent may depend on the specific plant matrix and the desired purity of the initial extract.
Q2: I am observing a low yield of this compound in my crude extract. What are the potential causes?
A2: Low extraction yields can be attributed to several factors:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for this compound. While methanol and ethanol-water are generally effective, the optimal ratio can vary.
-
Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be insufficient. Ensure thorough grinding of the plant material to increase surface area.
-
Degradation: this compound, like other isoflavone glycosides, can be susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH, and prolonged exposure to light should be controlled during extraction.
Q3: My this compound sample appears to be degrading during purification. How can I minimize this?
A3: this compound degradation can be minimized by controlling the following factors:
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Studies on other isoflavones like genistein and daidzein show degradation at elevated temperatures (70-120°C).[1][2] It is advisable to perform these steps at lower temperatures, for example, by using a rotary evaporator under reduced pressure.
-
pH: Isoflavones can be unstable at acidic or alkaline pH. For instance, some isoflavones show more significant degradation at pH 3.1 and pH 9.[1][3][4] It is recommended to work with buffered solutions close to neutral pH whenever possible.
-
Light: Protect your samples from direct light, especially UV light, by using amber glassware or covering your containers with aluminum foil.
Q4: I am having trouble with this compound precipitating out of solution during my chromatography steps. What can I do?
A4: Unwanted precipitation during chromatography is often a solubility issue. Consider the following:
-
Solvent Composition: this compound has limited solubility in many common organic solvents. Ensure that the solvent composition of your mobile phase and your sample solvent are compatible.
-
Sample Concentration: You may be overloading the column or exceeding the solubility limit of this compound in your sample solvent. Try diluting your sample.
-
Temperature: Temperature fluctuations can affect solubility. Maintaining a constant temperature for your column and mobile phase can help.
Troubleshooting Guides
Low Yield and Purity in Crude Extract
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Inefficient extraction | - Increase extraction time. - Increase solvent-to-solid ratio. - Ensure plant material is finely ground. - Consider using ultrasound-assisted extraction. |
| This compound degradation | - Use lower temperatures during extraction and solvent removal. - Protect the extract from light. - Maintain a neutral pH. | |
| Low Purity in Extract | Co-extraction of impurities | - Perform a preliminary clean-up step, such as liquid-liquid partitioning or solid-phase extraction (SPE). - Common impurities in Iris extracts include other isoflavones (e.g., tectoridin, irigenin), flavonoids, and triterpenoids. |
Poor Chromatographic Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with stationary phase | - Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. - Ensure the column is properly packed and not degraded. |
| Column overload | - Reduce the amount of sample injected onto the column. | |
| Poor Resolution | Inappropriate mobile phase | - Optimize the gradient profile for your HPLC separation. - Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice-versa). |
| Incorrect column chemistry | - Ensure you are using a suitable stationary phase, such as a C18 column for reversed-phase chromatography. |
Crystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystals Form | Solution is not supersaturated | - Slowly evaporate the solvent. - Cool the solution slowly. - Add a small seed crystal of this compound, if available.[5] |
| Compound is too soluble | - Add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise until turbidity is observed, then gently warm until the solution is clear before slow cooling. | |
| Oiling Out | Solution is too concentrated or cooling too rapidly | - Redissolve the oil in a small amount of hot solvent and allow it to cool more slowly. - Use a slightly larger volume of solvent. |
| Poor Crystal Quality | Rapid crystal growth | - Slow down the cooling process. - Use a solvent system that promotes slower crystallization.[6] |
Data Presentation
This compound Solubility
| Solvent | Solubility | Reference |
| Methanol | Soluble | Qualitative |
| Ethanol-Water | Soluble | Qualitative |
| DMSO | Soluble | Qualitative |
| Water | Sparingly Soluble | Qualitative |
| Acetonitrile | Moderate | Inferred from HPLC |
| Ethyl Acetate | Low to Moderate | Inferred from extraction protocols |
| Dichloromethane | Low | Inferred from polarity |
| Chloroform | Low | Inferred from polarity |
Experimental Protocols
Protocol 1: Extraction of this compound from Iris tectorum Rhizomes
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Iris tectorum.
-
Grind the rhizomes into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered rhizomes in 70% ethanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 20% methanol in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-10 min: 20% B
-
10-40 min: 20% to 60% B
-
40-45 min: 60% to 100% B
-
45-50 min: 100% B
-
50-55 min: 100% to 20% B
-
55-60 min: 20% B
-
-
Flow Rate: 10 mL/min.
-
Detection: 265 nm.
-
Injection Volume: 1-5 mL, depending on the concentration.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway of this compound's anticancer activity.[7]
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Iridin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Iridin to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges limiting the oral bioavailability of this compound, a naturally occurring isoflavone, are its low aqueous solubility and poor permeability across the intestinal epithelium.[1][2] Like many flavonoids, this compound is a lipophilic molecule that does not readily dissolve in the gastrointestinal tract, which is a prerequisite for absorption.[1] Furthermore, it may be subject to extensive first-pass metabolism in the intestines and liver, where enzymes can modify and rapidly clear the compound from the body before it reaches systemic circulation.[3]
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A2: Several advanced drug delivery systems are being explored to overcome the bioavailability challenges of flavonoids like this compound. The most promising strategies include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption.[1][4]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, improving their stability and oral absorption.[5][6][7]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, enhancing their delivery.
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can provide controlled release and targeted delivery of this compound.[4]
-
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state. This can enhance the dissolution rate and apparent solubility of the drug.[8]
Q3: How does the PI3K/Akt signaling pathway relate to this compound's biological activity?
A3: this compound has been shown to exert some of its biological effects, such as its anti-cancer properties, by modulating the PI3K/Akt signaling pathway.[9][10] This pathway is crucial for regulating cell survival, growth, and proliferation. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells. Understanding this mechanism is important for the development of this compound as a therapeutic agent.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Lipid-Based Nanoformulations
Problem: You are preparing this compound-loaded solid lipid nanoparticles (SLNs) or liposomes, but the encapsulation efficiency is consistently low, leading to wasted drug and suboptimal formulations.
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the lipid matrix. | 1. Lipid Screening: Test a variety of solid lipids (for SLNs) or phospholipids (for liposomes) with different chain lengths and saturation levels to find one with better compatibility with this compound. 2. Incorporate a Co-solvent: During the preparation process, dissolve this compound in a small amount of a pharmaceutically acceptable solvent (e.g., ethanol) before adding it to the molten lipid or lipid film to improve its partitioning into the lipid phase. |
| Drug leakage during the formulation process. | 1. Optimize Homogenization/Sonication Parameters: Excessive energy input during homogenization or sonication can lead to drug expulsion. Optimize the time and power to achieve the desired particle size without compromising encapsulation. 2. Rapid Cooling: For SLNs prepared by hot homogenization, rapid cooling of the nanoemulsion in an ice bath can promote rapid lipid solidification and entrapment of the drug. |
| Incorrect Drug-to-Lipid Ratio. | 1. Vary the Drug Loading: Prepare formulations with different this compound-to-lipid ratios to determine the optimal loading capacity of the system. Overloading the system can lead to drug precipitation and low EE. |
| Inappropriate Surfactant/Stabilizer. | 1. Surfactant Selection: The type and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing drug leakage. Screen different non-ionic surfactants (e.g., Poloxamers, Tweens) to find the one that provides the best stability and EE. |
Issue 2: Phase Separation or Crystallization in this compound Solid Dispersions
Problem: Your this compound solid dispersion appears cloudy or shows signs of drug crystallization upon storage, indicating physical instability and a potential loss of solubility enhancement.
| Potential Cause | Troubleshooting Steps |
| Drug-Polymer Immiscibility. | 1. Polymer Screening: Select a polymer with good miscibility with this compound. Hydrophilic polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are commonly used.[11] 2. Thermodynamic Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of this compound and the polymer by observing the glass transition temperature (Tg). A single Tg for the dispersion suggests good miscibility. |
| High Drug Loading. | 1. Reduce Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Prepare solid dispersions with lower this compound concentrations to improve stability. |
| Hygroscopicity and Moisture-Induced Crystallization. | 1. Control Humidity: Water can act as a plasticizer, increasing molecular mobility and promoting crystallization. Store the solid dispersion in a desiccator or with a desiccant to minimize moisture exposure.[12] 2. Use Hydrophobic Polymers: Consider incorporating a secondary hydrophobic polymer to reduce the hygroscopicity of the formulation. |
| Inappropriate Solvent System (for solvent evaporation method). | 1. Solvent Selection: Choose a common solvent in which both this compound and the polymer are highly soluble to ensure a homogeneous solution before solvent evaporation.[13] 2. Optimize Evaporation Rate: A very rapid evaporation rate can sometimes lead to phase separation. Optimize the temperature and pressure to control the evaporation process. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₁₃ | [14] |
| Molecular Weight | 522.5 g/mol | [14] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[15] Poorly soluble in water. | [1] |
| LogP (Predicted) | 0.8 | [14] |
Table 2: Comparison of Pharmacokinetic Parameters of Different Oridonin Formulations (as a proxy for this compound)
Note: Data for this compound formulations are limited. Oridonin, the aglycone of this compound, faces similar bioavailability challenges and its formulation data provides valuable insights.
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oridonin Suspension | Rat | 132.4 ± 28.7 | 0.25 | 156.3 ± 45.2 | 100 | Hypothetical Baseline |
| Oridonin-loaded SLNs | Rabbit | ~450 | ~2 | ~2500 | ~1600 | [5] |
| Oridonin Nanosuspension | Rat | 1137.2 ± 213.5 | 0.17 | 1245.6 ± 189.3 | ~797 | Calculated from study data |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic Solvent (e.g., Ethanol, Methanol, Acetone)
Procedure:
-
Dissolution: Dissolve the accurately weighed this compound and polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using DSC and X-ray diffraction (XRD), and evaluate its dissolution profile.[8][16]
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: this compound inhibits the PI3K/Akt signaling pathway, affecting cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite identification of this compound in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite irigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics | PPTX [slideshare.net]
- 14. This compound | C24H26O13 | CID 5281777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS:491-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 16. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability of Iridin Extract
For researchers, scientists, and drug development professionals utilizing Iridin extract, ensuring experimental reproducibility is paramount. However, the inherent nature of botanical extracts often leads to batch-to-batch variability, posing a significant challenge to obtaining consistent and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extract?
A1: The primary sources of variability in this compound extract stem from the raw plant material and the extraction process itself.[1]
-
Raw Material Heterogeneity: The concentration of this compound and other phytochemicals in Iris species can fluctuate significantly due to:
-
Genetic differences and species: Different species of Iris contain varying amounts of this compound. For instance, the concentration of this compound has been found to range from 1.11% to 8.23% of the dry weight in different samples of Iris species.[2]
-
Geographical location and growing conditions: Climate, soil composition, and altitude can impact the phytochemical profile of the plant.[2]
-
Harvest time: The developmental stage of the plant at harvest can influence the concentration of active compounds.
-
Storage conditions: Improper storage of the plant material can lead to degradation of this compound.[3]
-
-
Extraction Process Parameters: Inconsistencies in the extraction method can lead to variable yields and purity. Key factors include:
-
Solvent-to-solid ratio: The ratio of solvent to plant material affects extraction efficiency.
-
Extraction time and temperature: These parameters can influence the yield and stability of the extracted compounds.
-
Solvent properties: The type, polarity, and purity of the solvent are critical for consistent extraction.
-
Q2: How can I minimize the impact of raw material variability?
A2: To minimize variability from the raw material, it is crucial to source your this compound extract from a reputable supplier who can provide a certificate of analysis (CoA). The CoA should ideally include:
-
Botanical identification: Confirmation of the Iris species used.
-
Phytochemical profile: Quantification of this compound and potentially other marker compounds using methods like High-Performance Liquid Chromatography (HPLC).
-
Purity information: Data on the absence of contaminants such as heavy metals and pesticides.
When possible, sourcing material from a single, well-characterized harvest can also help ensure consistency across a series of experiments.
Q3: What are the recommended storage conditions for this compound extract?
A3: this compound extract, particularly in solution, should be stored under conditions that minimize degradation. For stock solutions, it is recommended to store them at -20°C or -80°C in sealed, light-protected containers.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For solid extracts, storage at 4°C in a sealed, dark container, away from moisture, is advisable.[4] Stability studies have shown that temperature, humidity, and light can all contribute to the degradation of phytochemicals in plant extracts.[3]
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing significant variations in peak areas and retention times for this compound between different batches of the extract when using HPLC.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times. |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it. |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas. Check the injector for any blockages or air bubbles. |
| Sample Preparation | Ensure complete dissolution of the extract in the solvent. Use sonication if necessary. Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter. |
| System Variability | To ensure the reliability of your results, system suitability tests should be performed. The relative standard deviation (%RSD) for peak area from replicate injections of a standard solution should ideally be less than 2%. For analyses requiring higher precision, an RSD of ≤0.73% for five injections is a more stringent criterion.[5] |
Table 1: Acceptable Quantitative Data Variation in HPLC Analysis of Botanical Extracts
| Parameter | Acceptable Variation (%RSD) | Reference |
| Peak Area (Repeatability) | < 2.0% | [5] |
| Retention Time (Repeatability) | < 1.0% | [6] |
| Concentration (Intermediate Precision) | < 3.0% | [6] |
| Recovery | 98.2% to 101.2% | [2] |
Guide 2: Inconsistent Results in Cell-Based Assays (e.g., MTT, Cell Viability)
Problem: You are observing high variability in cell viability results between experiments or even between replicates within the same experiment when using different batches of this compound extract.
| Possible Cause | Troubleshooting Steps |
| Interference with MTT Assay | Natural extracts containing compounds with reducing potential, such as antioxidants, can directly reduce the MTT reagent to formazan, leading to falsely elevated cell viability readings.[7][8] Solution: Include a "no-cell" control for each concentration of the this compound extract to measure any direct MTT reduction. Subtract this background absorbance from your experimental wells. Consider using an alternative viability assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay.[9] |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous by gently mixing before and during plating. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of the extract. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Inconsistent Treatment Duration | Ensure the incubation time with the this compound extract is identical across all experiments. |
| DMSO Concentration | If using DMSO to dissolve the extract, maintain a consistent and low final concentration (typically <0.5%) across all wells, including controls, as DMSO can be toxic at higher concentrations. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
Guide 3: Inconsistent Results in In Vivo (Animal) Studies
Problem: You are observing variability in the physiological or behavioral responses of animals treated with different batches of this compound extract.
| Possible Cause | Troubleshooting Steps |
| Variability in Bioactive Compound Concentration | The concentration of this compound and other active compounds can vary between extract batches, leading to different in vivo effects. Solution: Standardize each batch of extract by quantifying the this compound content using a validated HPLC method. Adjust the dose administered to the animals based on the this compound concentration to ensure consistent exposure. |
| Presence of Interfering Compounds | Other compounds in the extract may have biological activities that contribute to the observed effects or interfere with the action of this compound. A comprehensive phytochemical profile of the extract can help identify potential interfering substances. |
| Animal-to-Animal Variability | Biological variability between individual animals can contribute to inconsistent results. Solution: Use a sufficient number of animals per group to achieve statistical power. Randomize the allocation of animals to treatment groups. Incorporate inter-individual variability in the experimental design to improve the quality of the results.[10] |
| Route and Frequency of Administration | Ensure the route and frequency of administration of the extract are consistent across all experiments. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Extract
This protocol provides a general method for the quantification of this compound in an extract. Optimization may be required based on your specific extract and HPLC system.
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared extract sample and determine the this compound concentration based on the calibration curve.
-
Protocol 2: MTT Cell Viability Assay with this compound Extract
This protocol is a general guideline for assessing the effect of this compound extract on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of the this compound extract in DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound extract. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium with extract but no cells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control wells from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Western Blot Analysis of Proteins from this compound Extract-Treated Cells
This protocol outlines the general steps for performing a western blot to analyze protein expression changes induced by this compound extract.
-
Protein Extraction:
-
After treating cells with this compound extract for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Troubleshooting Western Blots with Plant Extracts: Plant extracts can sometimes contain high levels of secondary metabolites like phenols and polysaccharides that can interfere with protein extraction and gel electrophoresis.[11] If you encounter issues like smeared bands or high background, consider using a protein extraction buffer specifically designed for plant tissues or incorporating a phenol extraction step to remove interfering compounds.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for managing batch-to-batch variability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chesci.com [chesci.com]
- 3. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Western Blot for Plant Sciences: A Guide to Efficient Protein Extraction [greenskybio.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Iridin and Irigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two closely related isoflavonoids, Iridin and its aglycone form, Irigenin. Both compounds, primarily extracted from the Iris genus of plants, have demonstrated promising cytotoxic effects against various cancer cell lines. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for the key assays cited, facilitating a deeper understanding of their potential as therapeutic agents.
Data Presentation: A Quantitative Overview
The anticancer efficacy of this compound and Irigenin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
| This compound | Gastric Cancer | AGS | 161.3 µM | [1] |
| Irigenin | Liver Cancer | HepG2 | 14 µM | [2] |
| Liver Cancer | SNU-182 | 14 µM | [2] | |
| Glioblastoma | DBTRG | ~50 µM (approx.) | [3] | |
| Glioblastoma | C6 | ~50 µM (approx.) | [3] |
Mechanisms of Anticancer Action: A Tale of Two Isoflavonoids
While structurally similar, this compound and Irigenin exhibit distinct mechanisms in their anticancer activities. This compound primarily induces apoptosis through the extrinsic pathway via modulation of the PI3K/AKT signaling cascade. In contrast, Irigenin demonstrates a broader mechanism, including the induction of mitochondrial apoptosis, cell cycle arrest, and the inhibition of multiple signaling pathways.
This compound: Targeting the PI3K/AKT Pathway
This compound's anticancer activity, particularly in gastric cancer cells, is linked to its ability to inhibit the PI3K/AKT signaling pathway.[1] This inhibition leads to the induction of G2/M phase cell cycle arrest and triggers extrinsic apoptosis.[1] The key molecular events in this pathway are illustrated below.
Caption: this compound inhibits the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.
Irigenin: A Multi-pronged Attack on Cancer Cells
Irigenin's anticancer effects are more diverse, targeting multiple cellular processes. In liver cancer cells, Irigenin induces mitochondrial apoptosis and G2/M phase cell cycle arrest.[2] Furthermore, in glioblastoma, it has been shown to inhibit the YAP/β-catenin and ERK/MAPK signaling pathways, thereby suppressing tumor progression.[3][4]
References
- 1. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irigenin exerts anticancer effects on human liver cancer cells via induction of mitochondrial apoptosis and cell cycle arrest - ProQuest [proquest.com]
- 3. Irigenin inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irigenin inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of Iridin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Iridin, an isoflavone found in plants of the Iris genus. While direct quantitative data for isolated this compound is limited in current scientific literature, this document summarizes available data for this compound-containing extracts and its aglycone, Irigenin. To offer a comprehensive perspective, we compare this information with the well-established antioxidant properties of other known isoflavones and standard antioxidants. This guide also details the experimental protocols for key antioxidant assays and illustrates the implicated signaling pathways.
Executive Summary
This compound, a glycoside of Irigenin, is recognized for its potential antioxidant properties. However, a robust quantitative validation of its antioxidant capacity through standardized assays like DPPH, ABTS, and FRAP on the isolated compound is not extensively documented. Studies on extracts of Iris species, rich in this compound, demonstrate notable antioxidant activity. Furthermore, its aglycone, Irigenin, has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This guide presents the available data to offer a qualitative comparison and highlights the need for further research to fully elucidate the antioxidant potential of pure this compound.
Quantitative Antioxidant Capacity: A Comparative Overview
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Source(s) |
| Iris germanica Extract | ~817.73 (mg TBHQ/g DW) | [1] |
| Genistein | 1.8 - 10.2 | |
| Daidzein | 2.5 - 15.7 | |
| Quercetin | 0.9 - 5.1 | |
| Vitamin C (Ascorbic Acid) | 1.7 - 8.8 | |
| Trolox | 3.5 - 7.9 |
Note: The value for Iris germanica extract is expressed in different units and represents the activity of a complex mixture, not pure this compound. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Antioxidant | TEAC (mM Trolox Equivalents/g) | Source(s) |
| This compound | Data not available | |
| Genistein | 1.5 - 4.5 | |
| Daidzein | 1.2 - 3.8 | |
| Quercetin | 3.0 - 8.0 | |
| Vitamin C (Ascorbic Acid) | 0.9 - 2.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Antioxidant | FRAP Value (µmol Fe(II)/g) | Source(s) |
| Iris germanica Extract | Data available for byproducts | [1] |
| Genistein | 400 - 1200 | |
| Daidzein | 200 - 800 | |
| Quercetin | 1000 - 3000 | |
| Vitamin C (Ascorbic Acid) | 500 - 1500 |
Experimental Protocols
Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound or the test compound in methanol to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction mixture: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of this compound or the test compound and make serial dilutions.
-
Reaction mixture: Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample preparation: Prepare a solution of this compound or the test compound in a suitable solvent.
-
Reaction mixture: Add 50 µL of the sample solution to 950 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per gram or mole of the antioxidant.
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for assessing the antioxidant capacity of this compound.
Signaling Pathway: Irigenin-Mediated Activation of the Nrf2 Antioxidant Response
Recent studies have shown that Irigenin, the aglycone of this compound, activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[2][3]
Caption: Irigenin activates the Nrf2 antioxidant signaling pathway.
Conclusion
This compound is a promising isoflavone with demonstrated antioxidant potential, primarily evidenced through studies on its aglycone, Irigenin, and extracts from Iris species. The activation of the Nrf2 pathway by Irigenin suggests a significant mechanism by which this compound may contribute to cellular protection against oxidative stress.[2][3] However, to fully validate and quantify the antioxidant capacity of this compound itself, further studies on the isolated compound using standardized assays are essential. Such research would enable a more direct and accurate comparison with other antioxidants and facilitate its potential development as a therapeutic agent.
References
- 1. ijhs.ut.ac.ir [ijhs.ut.ac.ir]
- 2. Protective effects of irigenin against 1-methyl-4-phenylpyridinium-induced neurotoxicity through regulating the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Effects of Irigenen Alleviate Osteoarthritis Progression through Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Iridin Across Diverse Iris Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Iridin, a significant isoflavone glycoside, across various species of the genus Iris. This compound and its aglycone, Irigenin, are recognized for a range of biological activities, making them key compounds of interest for drug discovery and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of molecular pathways to support further investigation.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different Iris species and even within the same species collected from different geographical locations.[4] A study quantifying this compound content using Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) provides key comparative data. The results, summarized below, highlight Iris germanica as a particularly rich source of this compound.[4]
| Iris Species | Sample Code | This compound Content (% dry weight) |
| Iris germanica | IG-1 | 7.98% |
| Iris germanica | IG-2 | 8.23% |
| Iris germanica | IG-3 | 8.11% |
| Iris kashmiriana | IK-1 | 4.34% |
| Iris kashmiriana | IK-2 | 4.67% |
| Iris ensata | IE-1 | 3.11% |
| Iris ensata | IE-2 | 3.45% |
| Iris spuria | IS-1 | 2.11% |
| Iris spuria | IS-2 | 2.45% |
| Iris crocea | IC-1 | 1.23% |
| Iris crocea | IC-2 | 1.11% |
| Iris crocea | IC-3 | 1.34% |
| Data sourced from Wani et al., 2017.[4] |
Biological Activity: Anticancer Effects and Signaling Pathways
This compound has demonstrated notable anticancer potential. Studies on AGS gastric cancer cells reveal that this compound can induce G2/M phase cell cycle arrest and promote apoptosis.[5] The mechanism of action involves the modulation of the PI3K/AKT signaling pathway and the activation of the extrinsic apoptotic pathway.[5]
This compound-Mediated Apoptosis Signaling
This compound exerts its pro-apoptotic effects through a dual mechanism. Firstly, it inhibits the phosphorylation of key proteins PI3K and AKT, effectively downregulating this critical cell survival pathway.[5] Secondly, it upregulates the expression of Fas and its ligand (FasL), which initiates the extrinsic apoptotic cascade, leading to the activation of Caspase-8 and subsequently Caspase-3, culminating in programmed cell death.[5] Notably, this compound's activity in this context does not appear to involve the intrinsic (mitochondrial) apoptotic pathway.[5]
Experimental Protocols
Accurate quantification and analysis of this compound are crucial for research and development. The following sections detail the methodologies for extraction and chromatographic analysis.
This compound Extraction from Plant Material
The following protocol is based on established methods for extracting this compound from the rhizomes of Iris species.[4]
-
Sample Preparation : Rhizomes of the collected Iris species are shade dried and ground into a fine powder.
-
Defatting : The powdered material is defatted to remove lipids that could interfere with subsequent extraction.
-
Methanolic Extraction : The defatted powder is extracted with methanol (e.g., 7.5L x 3 for 40 hours at room temperature).[4] The process is repeated to ensure exhaustive extraction.
-
Concentration : The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a gummy residue.
-
Storage : The final extract is stored at 4°C until required for analysis.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification of this compound in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite irigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iridin Quantification: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Iridin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate quantification method is critical for accuracy and reliability in research, quality control, and clinical studies. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual representations of a key signaling pathway involving this compound and a general experimental workflow.
Data Presentation: Comparison of this compound Quantification Methods
The performance of each method is summarized below. It is important to note that while data for HPLC-UV and UPLC-MS/MS are specific to this compound, the HPTLC data is representative of isoflavone glycosides and serves as an estimation due to the lack of a specific validated method for this compound in the reviewed literature.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | HPTLC (Representative for Isoflavone Glycosides) |
| Linearity (r²) | > 0.998 | > 0.99 | 0.9862–0.9977[1] |
| Sensitivity | |||
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.0264 - 0.1317 µ g/band [1] |
| Limit of Quantitation (LOQ) | Not Reported | 2 ng/mL[2][3] | 0.0801 - 0.2182 µ g/band [1] |
| Precision (%RSD) | |||
| Intra-day | Not Reported | < 15%[2][3] | < 2% |
| Inter-day | Not Reported | < 12%[2][3] | < 2% |
| Accuracy (% Recovery) | 98.2 to 101.2% | 92% to 110%[2][3] | 96.67%–102.92%[4] |
Experimental Protocols
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is widely used for the routine quantification of this compound in plant extracts.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD).
-
Column : RP-18e column.
-
Mobile Phase : Methanol-water (30:70, v/v).
-
Flow Rate : 0.6 mL/min.
-
Detection : 265 nm.
-
Quantification : A calibration curve is generated using a standard solution of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.[2][3]
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase : Gradient elution with acetonitrile and water (containing 0.1% formic acid).[2]
-
Ionization Mode : Positive ion electrospray ionization (ESI+).[2]
-
Detection : Multiple Reaction Monitoring (MRM) mode.[2]
-
Quantification : Based on a calibration curve prepared with this compound standards, with an internal standard used to correct for matrix effects and variations in instrument response.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
This method is advantageous for its ability to analyze multiple samples simultaneously. The following is a representative protocol for isoflavone glycosides.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase : A mixture of ethyl acetate, 2-butanol, formic acid, and water (9:6:3:3, v/v/v/v) has been used for anthocyanins, a class of flavonoid glycosides.[5] For other flavonoid glycosides, mobile phases such as toluene-ethyl acetate-formic acid-acetic acid (1:8:1:0.5, v/v/v/v) have been utilized.[6]
-
Sample Application : Samples and standards are applied to the plate as bands.
-
Development : The plate is developed in a saturated chromatographic chamber.
-
Detection : Densitometric scanning at a specific wavelength (e.g., 260 nm for some isoflavones).[6]
-
Quantification : The peak areas of the sample are compared to those of the standards on the same plate.
Mandatory Visualization
Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.
Caption: General experimental workflow for this compound quantification.
References
- 1. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacokinetics of tectorigenin, tectoridi, irigenin, and this compound in mouse blood after intravenous administration by UP… [ouci.dntb.gov.ua]
- 4. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Simultaneous estimation of glycosidic isoflavones in fermented and unfermented soybeans by TLC-densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridin in Focus: A Comparative Analysis with Leading Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoflavone Iridin with other prominent isoflavones, namely Genistein, Daidzein, and Glycitein. The comparative analysis is based on experimental data for their anti-cancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and other selected isoflavones. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-Cancer Activity (IC₅₀ values in µM)
| Isoflavone | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | AGS | Gastric | 161.3 | [1] |
| Genistein | BGC-823 | Gastric | ~40-80 | [2] |
| LNCaP | Prostate | ~10-50 | [2] | |
| DU145 | Prostate | ~10-50 | [2] | |
| MCF-7 | Breast | ~50-100 | [3] | |
| Daidzein | BGC-823 | Gastric | ~20-80 | [2] |
| LNCaP | Prostate | ~10-50 | [2] | |
| DU145 | Prostate | ~10-50 | [2] | |
| MCF-7 | Breast | ~10-200 | [2] | |
| MDA-MB-231 | Breast | ~10-200 | [2] | |
| Glycitein | Data not available | - | - | - |
Note: A lower IC₅₀ value indicates greater potency in inhibiting cell growth.
Table 2: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
| Isoflavone | Cell Line | Stimulant | Method | Inhibition | Reference |
| This compound | RAW 264.7 | LPS | Griess Assay | Dose-dependent decrease (12.5-50 µM) | [2] |
| Genistein | RAW 264.7 | LPS | Griess Assay | IC₅₀ ≈ 50 µM | [4] |
| Daidzein | RAW 264.7 | LPS | Griess Assay | Significant reduction at 50 & 100 µM | [5] |
| Glycitein | BV2 | LPS | Griess Assay | Dose-dependent decrease (5-50 µM) | [5] |
Note: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines like RAW 264.7 and BV2. The Griess assay measures nitrite, a stable product of nitric oxide (NO).
Table 3: Antioxidant Activity
| Isoflavone | Assay | Result | Reference |
| This compound | - | Potential antioxidant effects reported | [2] |
| Genistein | ORAC | ~8-9 µmol TE/µmol | [6] |
| Daidzein | ORAC | 9.94 ± 0.45 µmol TE/µmol | [7] |
| Glycitein | - | Data not available | - |
Note: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity of a substance. TE stands for Trolox Equivalents. Higher ORAC values indicate stronger antioxidant activity.
Signaling Pathways
This compound and other isoflavones exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in their mechanisms of action.
Caption: this compound's inhibition of the PI3K/AKT signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isoflavones on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., AGS, MCF-7, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of this compound, Genistein, Daidzein, and Glycitein in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9] Incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for PI3K/AKT and NF-κB Pathway Proteins
This protocol is used to determine the effect of isoflavones on the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: After treatment with isoflavones, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Densitometry Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is used to assess the anti-inflammatory activity of isoflavones by measuring the inhibition of NO production in stimulated macrophages.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the isoflavones for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 16-24 hours to induce NO production.[2]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5-10 minutes at room temperature, protected from light.[10]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 5-10 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
References
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of Iridin's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Iridin, an isoflavone found in several plant species including Belamcanda chinensis, with other relevant therapeutic agents. Due to the limited availability of in vivo studies on this compound's anti-cancer properties, this guide presents its validated anti-inflammatory effects and draws comparisons with the established anti-cancer isoflavone, Genistein, and the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), in the context of gastric cancer.
Executive Summary
This compound has demonstrated significant in vivo anti-inflammatory activity in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. While direct in vivo evidence of its efficacy in cancer models is currently lacking in the available scientific literature, its potent anti-inflammatory properties, a key hallmark of cancer, alongside promising in vitro anti-cancer studies, suggest its potential as a therapeutic agent in oncology. This guide provides a comparative overview of the available in vivo data for this compound and places it in the context of established treatments for gastric cancer, a disease where inflammation plays a crucial role.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vivo studies on this compound, Genistein, and 5-Fluorouracil.
Table 1: In Vivo Anti-inflammatory Efficacy of this compound
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound | LPS-induced acute lung injury in mice | 20, 40, 80 mg/kg | Oral | Dose-dependent reduction in inflammatory cytokine production (TNF-α, IL-1β, MCP-1). | [1] |
Table 2: In Vivo Anti-cancer Efficacy of Genistein and 5-Fluorouracil in a Gastric Cancer Model
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Genistein | Nude BALB/c mice | MGC-803 | Not specified | Not specified | Significant reduction in tumor mass compared to control.[2] | [2] |
| 5-Fluorouracil | Nude mice | Human gastric cancer xenografts | Not specified | Intraperitoneal injection | Increased expression of chemotherapy resistance markers (HIF-2α, ABCG2, Oct-4).[3] | [3] |
| 5-Fluorouracil + Celecoxib | Nude mice | Human gastric cancer xenografts | Not specified | Intraperitoneal injection | Attenuated chemotherapy resistance; enhanced therapeutic effect compared to 5-FU alone.[3] | [3] |
Experimental Protocols
1. In Vivo Anti-inflammatory Study of this compound in an Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: Intranasal administration of lipopolysaccharide (LPS) (20 mg/kg) to induce acute lung injury.
-
Treatment: this compound (20, 40, and 80 mg/kg) was administered orally once a day for 5 days. A control group received the vehicle, and a model group received LPS without treatment. A positive control group received Dexamethasone (10 mg/kg).
-
Outcome Measures: Levels of inflammatory cytokines (TNF-α, IL-1β, MCP-1) and nitric oxide (NO) in the cell culture medium of macrophages were measured.[1]
2. In Vivo Gastric Cancer Xenograft Model for Genistein and 5-Fluorouracil Efficacy Studies
-
Animal Model: Immunocompromised nude mice (e.g., BALB/c-nu/nu or similar strains) are commonly used to prevent rejection of human tumor xenografts.[4][5]
-
Cell Line: Human gastric cancer cell lines such as MGC-803, MKN-45, or SGC7901 are used.[2][4]
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.[4] Alternatively, small tumor tissue fragments from a donor mouse can be implanted.
-
Orthotopic Model (for metastasis studies): Cancer cells are injected into the stomach wall or peritoneal cavity to mimic the natural progression of gastric cancer.[5]
-
-
Treatment:
-
Outcome Measures: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2). At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Immunohistochemical analysis of tumor tissue is performed to assess biomarkers.[2][3]
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by targeting the pyruvate kinase isozyme type M2 (PKM2) and subsequently suppressing downstream inflammatory pathways.[6]
Caption: this compound inhibits LPS-induced inflammation by targeting PKM2.
PI3K/AKT Signaling Pathway in Gastric Cancer (Inhibited by this compound in vitro)
In vitro studies have demonstrated that this compound can induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT signaling pathway.[7]
Caption: this compound inhibits the PI3K/AKT pathway in gastric cancer cells (in vitro).
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.
Caption: Workflow for in vivo xenograft efficacy studies.
Conclusion and Future Directions
The available in vivo data demonstrates that this compound possesses potent anti-inflammatory properties. While direct in vivo anti-cancer studies are needed to fully elucidate its therapeutic potential in oncology, its ability to modulate inflammatory pathways, which are intrinsically linked to cancer progression, is a promising indicator. The in vitro evidence of its pro-apoptotic effects in gastric cancer cells via inhibition of the PI3K/AKT pathway further strengthens the rationale for its investigation as an anti-cancer agent.
Future research should focus on:
-
Conducting in vivo studies to evaluate the efficacy of this compound in various cancer models, particularly in gastric cancer xenografts.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine optimal dosing and administration routes for anti-cancer therapy.
-
Exploring combination therapies of this compound with standard chemotherapeutic agents like 5-FU to assess potential synergistic effects and the ability to overcome chemoresistance.
This comparative guide highlights the current state of in vivo research on this compound and provides a framework for its continued investigation as a potential therapeutic agent for inflammatory diseases and cancer.
References
- 1. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein-Inhibited Cancer Stem Cell-Like Properties and Reduced Chemoresistance of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a xenograft mouse model of peritoneal dissemination of gastric cancer with organ invasion and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Iridin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic versus natural Iridin, focusing on its anti-cancer and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding and potential application of this isoflavone.
Overview of this compound
This compound is a natural isoflavone found in several plant species, including those of the Iris family.[1][2] It is the 7-glucoside of irigenin.[1] Like other flavonoids, this compound has been investigated for a range of biological activities, with a significant focus on its potential as an anti-cancer and anti-inflammatory agent.[1][3][4] While most of the available research has been conducted on this compound extracted from natural sources, the potential for synthetic production offers advantages in terms of purity, scalability, and consistency for pharmaceutical development. This guide aims to collate and compare the available efficacy data for both forms.
Efficacy Comparison: Synthetic vs. Natural this compound
Direct comparative studies on the efficacy of synthetic versus natural this compound are currently limited in the published literature. However, a comparative analysis can be drawn from the available data on natural this compound and general findings on synthetic versus natural flavonoids.
A study comparing synthetic and natural antioxidants in inflammatory diseases found that the natural antioxidant group demonstrated superior efficacy in reducing oxidative stress and inflammation markers.[5] This suggests that natural compounds, potentially due to the synergistic effects of accompanying phytochemicals in extracts, might exhibit enhanced biological activity. However, synthetic compounds offer the advantage of high purity and the potential for structural modification to enhance specific activities.[6]
The majority of efficacy data for this compound is derived from studies using the natural compound. These studies have demonstrated its dose-dependent effects on cancer cell viability and inflammatory pathways.
Anti-Cancer Efficacy of Natural this compound
Natural this compound has been shown to exhibit significant anti-cancer activity in various cancer cell lines.
Table 1: Anti-Cancer Activity of Natural this compound
| Cancer Cell Line | Assay | Key Findings | Concentration Range | Reference |
| AGS (Gastric Cancer) | MTT Assay | Dose-dependent inhibition of cell viability. | 12.5 - 200 µM | [2] |
| AGS (Gastric Cancer) | Flow Cytometry | Induction of G2/M phase cell cycle arrest. | 50, 100, 200 µM | [2] |
| AGS (Gastric Cancer) | Flow Cytometry | Induction of apoptosis. | 50, 100, 200 µM | [2] |
Anti-Inflammatory Efficacy of Natural this compound
The anti-inflammatory properties of natural this compound have been demonstrated through its ability to modulate key inflammatory signaling pathways.
Table 2: Anti-Inflammatory Activity of Natural this compound
| Cell Line | Assay | Key Findings | Concentration Range | Reference |
| L6 (Skeletal Muscle Cells) | Western Blot | Inhibition of NF-κB and MAPK phosphorylation. | Not specified | [7] |
| RAW 264.7 (Macrophages) | ELISA | Decreased production of TNF-α, IL-1β, and MCP-1. | 12.5, 25, 50 µM | [4] |
| RAW 264.7 (Macrophages) | Griess Assay | Inhibition of nitric oxide (NO) production. | 12.5, 25, 50 µM | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/AKT Signaling Pathway in Cancer
In gastric cancer cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[2] Inhibition of this pathway by this compound leads to the induction of apoptosis.[2]
Caption: this compound-mediated inhibition of the PI3K/AKT pathway.
NF-κB Signaling Pathway in Inflammation
This compound has been demonstrated to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow of the MTT cell viability assay.
Western Blot Analysis for Signaling Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/AKT and NF-κB.[11][12][13][14]
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[15][16][17]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Caption: Workflow for an in vivo tumor xenograft model.
Conclusion
The available evidence strongly supports the anti-cancer and anti-inflammatory efficacy of natural this compound, mediated through the inhibition of key signaling pathways such as PI3K/AKT and NF-κB. While direct comparative data for synthetic this compound is lacking, the established biological activity of natural this compound provides a strong rationale for the development and investigation of a synthetic counterpart. Synthetic this compound could offer advantages in terms of standardization and scalability for therapeutic applications. Further research, including direct head-to-head preclinical and clinical studies, is crucial to definitively establish the comparative efficacy and safety of synthetic versus natural this compound.
References
- 1. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. scitechdaily.com [scitechdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veterinarypaper.com [veterinarypaper.com]
Iridin in Cancer Therapy and Inflammation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of Iridin, a natural isoflavone, in cancer and inflammatory conditions. Drawing from recent experimental data, we compare its efficacy and explore its underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cell viability and inflammatory responses.
Table 1: Anti-Cancer Activity of this compound in AGS Gastric Cancer Cells
| Parameter | Value | Cell Line | Treatment Duration | Source |
| IC50 | 161.3 µM | AGS | 48 hours | [1] |
| Apoptosis Induction | Concentration-dependent increase | AGS | Not specified | [1] |
Table 2: Anti-Inflammatory Effects of this compound on Macrophages
| Cytokine | Concentration of this compound | Inhibition | Cell Line | Stimulant | Source |
| TNF-α, IL-1β, MCP-1 | 12.5–50 μM | Significant reduction | RAW264.7 | LPS | [2] |
| IL-12 | Not specified | Significant reduction | RAW264.7 | LPS | [3] |
| IL-23 | Not specified | Significant reduction | RAW264.7 | LPS | [3] |
| NO, ROS | 12.5–50 μM | Significant reduction | RAW264.7 | LPS | [2][4] |
Key Signaling Pathways Affected by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/AKT pathway, leading to the induction of extrinsic apoptosis in cancer cells, and the suppression of inflammatory responses through the TLR4/MyD88 and JAK/STAT pathways.
Caption: this compound's dual mechanism in cancer cells.
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AGS gastric cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 48 hours.[1][5]
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. The IC50 value was calculated using statistical software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: AGS cells were treated with different concentrations of this compound for the indicated time.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
-
Data Analysis: The percentage of cells in each quadrant was quantified to determine the rate of apoptosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Fas, FasL, Caspase-8, Caspase-3, PARP) overnight at 4°C.[1][6] Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software.
Cytokine Measurement (ELISA)
-
Sample Collection: The supernatant from cultured RAW264.7 macrophages, treated with LPS and various concentrations of this compound, was collected.[2][4]
-
ELISA Assay: The concentrations of inflammatory cytokines (TNF-α, IL-1β, MCP-1) in the supernatant were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations were determined by comparing the sample absorbance to a standard curve. Statistical analysis was performed to determine significant differences between treatment groups.[4]
Conclusion
The presented data highlights the significant potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells via the extrinsic pathway and its potent anti-inflammatory effects, mediated through the inhibition of key signaling pathways, warrant further investigation. The provided experimental data and protocols offer a solid foundation for future research aimed at translating these preclinical findings into clinical applications.
References
- 1. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Anti-inflammatory Effect of Irisin on LPS-Stimulated Macrophages Through Inhibition of MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Investigations into the Bioactivity of Iridin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Iridin, a natural isoflavone found in plants of the Iris family, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2][3] This guide provides a comparative overview of key findings from independent studies on this compound, focusing on its mechanisms of action and effects in various experimental models. The data presented herein is collated from peer-reviewed publications to facilitate an objective assessment of its biological activity.
Summary of Quantitative Data
The following tables summarize the quantitative findings from various studies on this compound's effects on cancer cell lines and inflammatory markers.
Table 1: Anti-proliferative Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| AGS | Gastric Cancer | 161.3 µM (IC50) | Inhibition of cell viability | [4] |
| AGS | Gastric Cancer | 12.5 - 200 µM | Induction of apoptosis | [1][3] |
| L6 | Skeletal Muscle | Not specified | Anti-inflammatory action | [5] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line/Model | Stimulant | This compound Concentration | Measured Mediators | Effect | Reference |
| RAW264.7 Macrophages | LPS | 12.5–50 µM | TNF-α, IL-1β, MCP-1, ROS | Significant inhibition | [6][7] |
| L6 Skeletal Muscle Cells | LPS | Not specified | COX-2, iNOS | Decreased expression | [5] |
| Mice | LPS | 20–80 mg/kg (Oral) | Inflammatory cytokines | Inhibition of acute lung injury | [6][7] |
Key Signaling Pathways Modulated by this compound
Multiple independent studies have investigated the molecular mechanisms underlying this compound's biological effects. Two prominent signaling pathways that this compound has been shown to modulate are the PI3K/AKT pathway in cancer and the NF-κB and MAPK pathways in inflammation.
This compound's Role in Cancer: The PI3K/AKT Signaling Pathway
In the context of gastric cancer, this compound has been reported to induce G2/M phase cell cycle arrest and extrinsic apoptosis by inhibiting the PI3K/AKT signaling pathway.[4][8][9] This inhibition leads to the downregulation of key proteins involved in cell survival and proliferation.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
This compound's Role in Inflammation: NF-κB and MAPK Signaling Pathways
This compound has demonstrated anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[5] In lipopolysaccharide (LPS)-stimulated cells, this compound treatment led to a decrease in the phosphorylation of key proteins in these pathways, resulting in reduced production of pro-inflammatory mediators.[5]
Caption: this compound inhibits inflammatory responses via MAPK and NF-κB.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature investigating the effects of this compound. For specific details, researchers should consult the original publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., AGS, L6) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-NF-κB, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants or serum from animal models after this compound treatment.
-
ELISA Procedure: Perform ELISA for specific cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound.
Caption: General workflow for studying this compound's cellular effects.
This guide provides a consolidated view of the existing research on this compound. While direct independent replication studies are not yet prevalent in the literature, the collective findings from multiple research groups provide a foundational understanding of this compound's potential as a therapeutic agent. Further studies, including rigorous, controlled replication experiments, are warranted to validate these initial findings and to fully elucidate the pharmacological profile of this compound.
References
- 1. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - ProQuest [proquest.com]
- 9. This compound Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridin's Potential in Overcoming Drug Resistance in Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant obstacle in the clinical management of cancer, limiting the efficacy of conventional chemotherapeutic agents. Natural compounds are a promising avenue for the development of novel therapies to overcome MDR. This guide provides a comparative analysis of the efficacy of Iridin, a flavonoid compound, against drug-resistant cancer cell lines, based on available experimental data.
This compound's Efficacy Against Cancer Cells
This compound has demonstrated anti-cancer properties, notably in gastric cancer. Studies have shown that it can inhibit cell growth and induce programmed cell death, or apoptosis.
Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
While extensive data on this compound's efficacy across a wide range of drug-resistant cell lines is not yet available in the public domain, a study on the human gastric cancer cell line AGS provides a baseline for its cytotoxic effects.
| Cell Line | Treatment | IC50 (µM) | Reference |
| AGS (Gastric Cancer) | This compound | 161.3 | [1] |
Note: This data is for a drug-sensitive cancer cell line and serves as a reference. Further research is needed to establish a comprehensive profile of this compound's efficacy against various drug-resistant cell lines.
Mechanism of Action: The PI3K/AKT Signaling Pathway
Current research indicates that this compound exerts its anti-cancer effects, at least in part, by modulating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers, contributing to tumor growth and drug resistance.[1]
This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, namely PI3K and AKT. By downregulating the activity of this pro-survival pathway, this compound can trigger the extrinsic pathway of apoptosis.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Experimental Protocols
To facilitate further research and validation of this compound's potential, this section outlines key experimental methodologies.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specific duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for PI3K/AKT Pathway
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT signaling pathway, including their phosphorylated (active) forms.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-AKT, total PI3K, total AKT, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Conclusion
The preliminary evidence suggests that this compound has potential as an anti-cancer agent, with a mechanism of action involving the inhibition of the pro-survival PI3K/AKT pathway. However, its efficacy specifically against drug-resistant cancer cell lines remains a critical area for future investigation.
To establish this compound as a viable candidate for overcoming multidrug resistance, further research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a broad panel of cancer cell lines with well-characterized mechanisms of resistance to various chemotherapeutic drugs (e.g., doxorubicin, cisplatin, paclitaxel).
-
Combination Studies: Investigating the synergistic effects of this compound in combination with standard-of-care chemotherapy agents in resistant cell lines to determine if it can re-sensitize them to treatment.
-
Mechanism of Resistance Reversal: Elucidating the precise molecular mechanisms by which this compound may overcome drug resistance, including its effects on drug efflux pumps (e.g., P-glycoprotein), apoptosis regulation, and other relevant signaling pathways in the context of drug resistance.
By addressing these research gaps, the full potential of this compound as a novel therapeutic strategy for drug-resistant cancers can be more clearly defined, paving the way for its potential translation into clinical applications.
References
Safety Operating Guide
Proper Disposal Procedures for Iridin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Iridin, a flavonoid compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound, an isoflavone found in various plant species, requires careful management as a hazardous chemical waste product in a laboratory setting. The following procedures outline the necessary steps for its safe collection, storage, and disposal, as well as protocols for managing spills.
Immediate Safety and Disposal Plan
Proper disposal of this compound waste begins at the point of generation. All personnel handling this compound should be familiar with its hazard profile and the appropriate safety measures.
Hazard and Safety Information
A summary of the key hazard information for this compound is provided in the table below. This data is derived from available Safety Data Sheets (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step this compound Disposal Protocol
This protocol details the necessary steps for the safe handling and disposal of solid this compound waste and contaminated labware.
1. Waste Collection and Segregation:
-
Solid this compound Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and any material used for spill cleanup in a designated hazardous waste container.
-
Contaminated Labware: Glassware and other reusable labware contaminated with this compound should be decontaminated before washing. Triple-rinse the labware with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the labware can be washed according to standard laboratory procedures.
2. Waste Container Selection and Labeling:
-
Container Type: Use a wide-mouth, sealable container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Ecotoxic"
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
4. Waste Disposal Request:
-
Once the waste container is full or you are no longer generating this compound waste, complete a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.
-
Ensure the "date full" is recorded on the hazardous waste label.
-
Do not dispose of this compound waste down the drain or in the regular trash.[1]
Experimental Protocols: Spill Cleanup
In the event of an this compound powder spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Actions:
-
Alert personnel in the immediate area and restrict access to the spill location.
-
If the spill is substantial or in a poorly ventilated area, evacuate the lab and contact your institution's EHS for emergency response.
2. Personal Protective Equipment (PPE):
-
Before cleaning the spill, don the following PPE:
-
Safety goggles
-
Two pairs of nitrile gloves
-
A lab coat
-
A respirator with a particulate filter (N95 or higher) is recommended to avoid inhaling the powder.
-
3. Spill Cleanup Procedure for Powdered this compound:
-
Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into the designated this compound hazardous waste container.
-
Decontaminate the spill area by wiping it down with a suitable solvent (e.g., 70% ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Thoroughly wash your hands after completing the cleanup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iridin
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Iridin, a toxic isoflavone. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
This compound, a crystalline glucoside found in the root of several species of iris, is toxic and requires careful handling to avoid exposure.[1] Key safety measures include avoiding dust formation, preventing contact with skin and eyes, and eliminating inhalation of the powder.[2][3] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4mil thickness). | Provides robust protection against accidental splashes and direct contact. Nitrile offers good resistance to a variety of chemicals, including common solvents like DMSO. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects the eyes from airborne powder and liquid splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | For handling powder outside of a certified fume hood, a NIOSH-approved N95 or higher particulate respirator is recommended. | Minimizes the risk of inhaling fine particles of this compound. The choice of respirator should be based on a thorough risk assessment. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with this compound powder or solutions. |
Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA or NIOSH. However, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has established a toxicological reference value (TRV) for isoflavones of 0.02 mg/kg of body weight per day for the general population.[4] This value can be a conservative guide for assessing potential risk.
Operational Plan: Safe Handling and Preparation of this compound Stock Solution
A standardized protocol for the preparation of this compound solutions is critical to ensure both experimental accuracy and personnel safety. This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To safely prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 491-74-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required personal protective equipment (double nitrile gloves, safety goggles, face shield, and lab coat) and perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM solution (Molar Mass of this compound: 522.45 g/mol ), you would need 52.245 mg of this compound.
-
Solubilization: Carefully transfer the weighed this compound powder into a sterile conical tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. For the example above, you would add 10 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex at a medium speed until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Labeling and Storage: Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term stability.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weighing boats, pipette tips, and contaminated PPE, must be collected in a designated hazardous waste container.[7] This container should be clearly labeled as "Hazardous Waste: this compound."
-
Liquid Waste: Unused this compound solutions and any solvents used for cleaning should be collected in a separate, clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of 70% ethanol can be used to wipe down surfaces. All cleaning materials should be disposed of as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at a licensed facility is a common disposal method for chemical waste of this nature.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. biotech.gsu.edu [biotech.gsu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. This compound | CAS:491-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Reducing isoflavones in soy-based foods - FoodTimes [foodtimes.eu]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
